4-Bromo-6-(propan-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOFQYJNZBLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-09-3 | |
| Record name | 4-bromo-6-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-(propan-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-(propan-2-yl)pyrimidine is a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a crucial pharmacophore found in a wide array of therapeutic agents, owing to its ability to engage in various biological interactions.[1][2] Understanding the physical properties of derivatives such as this compound is fundamental to predicting its behavior in biological systems, designing synthetic routes, and formulating it for preclinical studies. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, grounded in established chemical principles.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its molecular identity. The structural attributes of this compound are key to understanding its physical and chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChemLite[3] |
| Molecular Formula | C₇H₉BrN₂ | PubChemLite[3] |
| Molecular Weight | 199.07 g/mol | Calculated |
| Canonical SMILES | CC(C)C1=CC(=NC=N1)Br | PubChemLite[3] |
| InChI | InChI=1S/C7H9BrN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 | PubChemLite[3] |
| InChIKey | KBZOFQYJNZBLEL-UHFFFAOYSA-N | PubChemLite[3] |
Predicted Physicochemical Properties
As of the latest literature review, experimentally determined physical property data for this compound is not publicly available.[3] This is not uncommon for novel or specialized research compounds. However, we can leverage computational models and an expert understanding of the pyrimidine core to predict its key physical properties.
| Property | Predicted Value | Scientific Rationale and Expert Insights |
| Melting Point | Likely a low-melting solid or an oil at room temperature. | The parent pyrimidine is a solid with a melting point of 20-22 °C.[4][5] The addition of the larger isopropyl and bromo substituents will increase the molecular weight and van der Waals forces, likely raising the melting point. However, the asymmetry of the molecule may disrupt crystal lattice packing, preventing a high melting point. |
| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure. | Unsubstituted pyrimidine has a boiling point of 123-124 °C.[4][5] The significant increase in molecular weight due to the isopropyl and bromo groups will substantially elevate the boiling point. The polarity of the pyrimidine ring also contributes to intermolecular forces. |
| Solubility | Predicted to have low solubility in water and high solubility in organic solvents (e.g., ethanol, DMSO, dichloromethane). | The pyrimidine core itself is miscible with water.[4] However, the nonpolar isopropyl group and the hydrophobic bromine atom will significantly decrease its aqueous solubility. The predicted XlogP of 2.4 indicates a preference for lipophilic environments.[3] |
| Density | Estimated to be greater than 1.0 g/cm³. | The presence of the heavy bromine atom will likely result in a density greater than that of water. |
| pKa | The pyrimidine ring is weakly basic. | The nitrogen atoms of the pyrimidine ring are basic, with the pKa of protonated pyrimidine being 1.10.[4] The electron-donating nature of the isopropyl group may slightly increase the basicity of the ring nitrogens compared to unsubstituted pyrimidine. |
| LogP | 2.4 (Predicted) | This value, representing the partition coefficient between octanol and water, suggests a moderate degree of lipophilicity, which is often desirable for drug candidates to cross cell membranes.[3] |
The Pyrimidine Core: A Foundation for Understanding
The behavior of this compound is heavily influenced by its core pyrimidine structure. Pyrimidine is a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3.[4][5]
Electronic Nature and Reactivity
The pyrimidine ring is π-deficient due to the presence of the two electronegative nitrogen atoms. This has several consequences for its reactivity:
-
Electrophilic Substitution: Electrophilic attack is generally difficult on the pyrimidine ring itself but can occur at the 5-position, which is the most electron-rich carbon.[4]
-
Nucleophilic Substitution: The electron deficiency at the 2, 4, and 6 positions makes them susceptible to nucleophilic attack.[4] In this compound, the bromine atom at the 4-position is a good leaving group, making this position a prime site for nucleophilic substitution reactions, a common strategy in the synthesis of pyrimidine-based drug candidates.
Caption: Reactivity profile of this compound.
Experimental Protocols
While specific experimental data for this compound is scarce, the following are generalized protocols for determining the key physical properties discussed.
Protocol 1: Determination of Melting Point
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
-
Rationale: A narrow melting range is indicative of a pure compound.
Protocol 2: Determination of Solubility
-
Solvent Selection: A range of solvents from polar (water, ethanol) to nonpolar (hexane, toluene) should be tested.
-
Procedure: A small, known amount of this compound is added to a known volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached.
-
Analysis: The concentration of the dissolved compound is determined, often by spectroscopic methods (e.g., UV-Vis) or by evaporating the solvent and weighing the residue.
-
Rationale: Understanding solubility is critical for designing reaction conditions and for formulation development.
Caption: General workflow for characterizing a novel compound.
Safety and Handling
Substituted bromopyrimidines should be handled with care in a laboratory setting. While specific toxicity data for this compound is unavailable, related compounds may be irritants. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are recommended. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, largely due to its substituted pyrimidine core. While experimentally determined physical properties are not yet widely reported, a strong understanding of its molecular structure and the well-characterized nature of the pyrimidine ring allows for reliable predictions of its behavior. This guide provides a solid foundation for researchers and scientists working with this and related compounds, enabling more informed decisions in experimental design and drug development pipelines.
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MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
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The Strategic Intermediate: A Technical Guide to 4-Bromo-6-(propan-2-yl)pyrimidine (CAS No. 1086382-09-3)
Introduction: The Versatility of the Pyrimidine Scaffold
For researchers, scientists, and professionals in drug development, the pyrimidine core is a familiar and highly valued scaffold. Its presence in the nucleic acids that form the blueprint of life underscores its fundamental biological relevance. Beyond this, the pyrimidine ring system is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Its utility stems from its ability to engage in a variety of biological interactions and its synthetic tractability, which allows for the precise tuning of physicochemical and pharmacological properties. This guide focuses on a specific, strategically substituted pyrimidine derivative: 4-Bromo-6-(propan-2-yl)pyrimidine. The introduction of a bromine atom at the 4-position and an isopropyl group at the 6-position creates a versatile building block ripe for elaboration into novel chemical entities with therapeutic potential. This document will serve as an in-depth technical resource, detailing the synthesis, reactivity, and potential applications of this important intermediate, grounded in established chemical principles and practical, field-proven insights.
Core Compound Identification and Properties
CAS Number: 1086382-09-3[1][2][3]
Molecular Formula: C₇H₉BrN₂[2][3]
Molecular Weight: 201.06 g/mol [2]
| Property | Value | Source |
| CAS Number | 1086382-09-3 | [1][2][3] |
| Molecular Formula | C₇H₉BrN₂ | [2][3] |
| Molecular Weight | 201.06 | [2] |
| Predicted XlogP | 2.4 | PubChem |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Purity (typical) | ≥95% | [1][2] |
Synthesis of this compound: A Practical Approach
While a direct, one-pot synthesis for this compound from simple precursors is not extensively documented in readily available literature, a logical and efficient synthetic strategy can be devised based on established pyrimidine chemistry. A common and effective approach involves the initial construction of the corresponding chloropyrimidine, followed by a halogen exchange reaction. This multi-step approach offers robust control over the introduction of the desired functionalities.
Workflow for the Synthesis of this compound
Caption: A proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 4-Chloro-6-isopropylpyrimidine
This initial step involves the construction of the pyrimidine ring followed by the introduction of the chlorine atom.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine isopropylmalononitrile and formamidine acetate in a suitable solvent such as ethanol.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The cyclocondensation reaction will form the intermediate, 4-amino-6-isopropylpyrimidine.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The crude 4-amino-6-isopropylpyrimidine is then purified by recrystallization or column chromatography.
-
Chlorination (Sandmeyer-type reaction): The purified 4-amino-6-isopropylpyrimidine is dissolved in an aqueous acidic solution (e.g., HCl). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise, maintaining the low temperature. This is followed by the addition of a solution of copper(I) chloride in concentrated HCl.
-
Final Product Isolation: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-chloro-6-isopropylpyrimidine.
Part 2: Conversion to this compound
This step involves a halogen exchange reaction to replace the chlorine atom with bromine.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 4-chloro-6-isopropylpyrimidine in a suitable solvent.
-
Bromination: Add a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction may require heating to proceed at a reasonable rate.
-
Monitoring and Work-up: The progress of the reaction should be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is carefully quenched, and the product is extracted into an organic solvent.
-
Purification: The crude this compound is purified by column chromatography on silica gel to afford the final product.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of the C-Br bond. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring. This is a crucial feature for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Key Considerations for Protocol Development:
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki couplings of bromopyrimidines. Other palladium catalysts with specialized phosphine ligands can also be employed to optimize yields and reaction times.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required to activate the boronic acid.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is invaluable for synthesizing substituted amino-pyrimidines, which are prevalent in many biologically active molecules.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Key Considerations for Protocol Development:
-
Catalyst System: The choice of palladium precatalyst and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Commonly used systems include tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] in combination with bulky, electron-rich phosphine ligands like XPhos or SPhos.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically employed.
-
Amine Scope: This reaction is generally tolerant of a wide variety of primary and secondary amines, allowing for the introduction of diverse amino functionalities.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties of this compound have not been extensively studied. Similar brominated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Treat this compound as potentially hazardous and handle it accordingly.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate for the synthesis of novel compounds with potential applications in drug discovery and development. Its strategic substitution pattern allows for facile diversification through robust and well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. As the demand for new therapeutic agents continues to grow, the importance of such strategically designed building blocks will undoubtedly increase. This guide provides a foundational understanding of the synthesis, reactivity, and handling of this compound, empowering researchers to effectively utilize this compound in their quest for the next generation of innovative medicines.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for 2-Bromopyridine (CASRN 109-04-6). Retrieved from [Link]
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PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-6-[(1-methylethyl)thio]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2018). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-6-(pyrimidin-2-yl)pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-6-(5-propan-2-yloxy-3-pyridinyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-6-[(1-ethylimidazol-2-yl)methyl]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
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ResearchGate. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-6-phenylpyrimidine. Retrieved from [Link]
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Sci-Hub. (n.d.). Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-6-(propan-2-yl)pyrimidine: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Within this privileged class of heterocycles, functionalized pyrimidines serve as critical building blocks for the synthesis of complex molecular architectures. 4-Bromo-6-(propan-2-yl)pyrimidine, a substituted bromopyrimidine, represents a key intermediate with significant potential in the development of targeted therapeutics, particularly kinase inhibitors.[2][3] This technical guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications in drug discovery, offering field-proven insights for researchers in the pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound with the chemical formula C₇H₉BrN₂.[4] Its structure features a pyrimidine ring substituted with a bromine atom at the C4 position and an isopropyl group at the C6 position.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | PubChem[4] |
| Molecular Weight | 201.07 g/mol | PubChem[4] |
| CAS Number | 1086382-09-3 | BLDpharm[5] |
| SMILES | CC(C)c1cc(nc[nH]1)Br | PubChem[4] |
| Predicted XLogP3 | 2.4 | PubChem[4] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
The presence of the bromine atom at an electron-deficient position of the pyrimidine ring is the most salient feature of this molecule, rendering it susceptible to a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The isopropyl group, while seemingly simple, can play a crucial role in modulating the solubility and pharmacokinetic properties of downstream drug candidates.
Synthesis and Characterization
Hypothetical Synthesis Protocol
A robust method for the synthesis of 4-bromopyrimidines involves the treatment of the corresponding 4-hydroxypyrimidine with a brominating agent such as phosphorus oxybromide (POBr₃).
Step 1: Synthesis of 6-isopropyl-4-hydroxypyrimidine
This precursor can be synthesized via the condensation of isobutyramidine with a suitable three-carbon building block like diethyl malonate, followed by cyclization.
Step 2: Bromination
The 6-isopropyl-4-hydroxypyrimidine is then subjected to bromination.
-
Reagents: 6-isopropyl-4-hydroxypyrimidine, Phosphorus Oxybromide (POBr₃)
-
Solvent: Toluene or Acetonitrile
-
Procedure:
-
To a stirred solution of 6-isopropyl-4-hydroxypyrimidine in anhydrous toluene, slowly add POBr₃ at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by pouring it onto crushed ice.
-
The aqueous layer is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
-
Caption: Synthetic route to this compound.
Spectroscopic Characterization (Predicted)
As experimental data is not publicly available, the following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.0-8.8 (s, 1H, pyrimidine C2-H)
-
δ 7.4-7.2 (s, 1H, pyrimidine C5-H)
-
δ 3.2-3.0 (sept, 1H, -CH(CH₃)₂)
-
δ 1.4-1.2 (d, 6H, -CH(CH₃)₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~170 (C6)
-
δ ~160 (C2)
-
δ ~150 (C4)
-
δ ~120 (C5)
-
δ ~35 (-CH(CH₃)₂)
-
δ ~22 (-CH(CH₃)₂)
-
-
Mass Spectrometry (EI): Expected molecular ion peaks at m/z 200 and 202 in an approximately 1:1 ratio, characteristic of a monobrominated compound.
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the reactivity of the C-Br bond. The electron-deficient nature of the pyrimidine ring makes the C4 position susceptible to nucleophilic aromatic substitution and, more importantly, a prime candidate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[7] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position. This is a key transformation in the synthesis of many kinase inhibitors, which often feature a bi-aryl or heteroaryl-aryl core.[2]
Typical Suzuki-Miyaura Protocol:
-
Reactants: this compound, Arylboronic acid or ester
-
Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other suitable palladium catalyst
-
Base: K₂CO₃, Cs₂CO₃, or Na₂CO₃
-
Solvent: Dioxane/water, Toluene/water, or DME
-
Procedure:
-
A mixture of this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents) is suspended in the chosen solvent system.
-
The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization.
-
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 2,4,6-trisubstituted pyrimidine core is a prevalent motif in a multitude of kinase inhibitors.[8] The synthetic accessibility of 4-Aryl-6-(propan-2-yl)pyrimidines from this compound makes it a highly valuable intermediate for the construction of libraries of potential kinase inhibitors.
For instance, many Aurora kinase inhibitors feature a 2,4-diaminopyrimidine scaffold.[3] this compound can be envisioned as a key starting material in the synthesis of such compounds. Following a Suzuki coupling to install the desired aryl group at the C4 position, the remaining bromine (or a subsequently installed leaving group) at a different position could undergo nucleophilic substitution with various amines to build a diverse library of compounds for screening.
The isopropyl group at the C6 position can serve to occupy hydrophobic pockets within the ATP-binding site of kinases, potentially enhancing binding affinity and selectivity.
Safety and Handling
As with any brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash affected areas immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of other brominated pyrimidines indicate that it should be treated as a compound that is harmful if swallowed and may cause skin and eye irritation.[9]
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its strategic placement of a reactive bromine atom and a modulating isopropyl group on the pyrimidine core makes it an ideal starting point for the synthesis of complex molecules, particularly through robust and reliable methods like the Suzuki-Miyaura cross-coupling. For researchers and scientists in the field of drug development, understanding the synthesis, reactivity, and potential applications of this intermediate can unlock new avenues for the discovery of novel therapeutics, especially in the highly competitive area of kinase inhibitor development.
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Munikrishnappa, C. S., et al. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - United Arab Emirates. Retrieved from [Link]
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Beijing Xinheng Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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apicule. (n.d.). 4-bromo-7H-pyrrolo(2,3-d)pyrimidine (CAS No: 889939-42-8). Retrieved from [Link]
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4-Bromo-6-(propan-2-yl)pyrimidine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-(propan-2-yl)pyrimidine
For professionals in drug discovery and development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, a key building block for the synthesis of more complex, biologically active molecules. As a senior application scientist, this document is structured to not only provide protocols but to also explain the underlying chemical principles and rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The primary disconnection is at the C4-Br bond, leading back to the corresponding pyrimidin-4-one. This intermediate, 6-isopropylpyrimidin-4-one, can be further disconnected via a cyclocondensation reaction of a suitable β-dicarbonyl compound and an amidine source. This strategy is advantageous as it builds the heterocyclic core and installs the necessary isopropyl substituent in a convergent manner from readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Precursor: 6-isopropylpyrimidin-4-one
The initial step involves the construction of the pyrimidine ring through a cyclocondensation reaction. This is a classic approach to forming the pyrimidinone core.
Reaction Scheme
The synthesis is achieved by reacting ethyl 4-methyl-3-oxopentanoate with formamidine acetate in the presence of a base, such as sodium ethoxide, in ethanol. The reaction proceeds via nucleophilic attack of the amidine on the keto and ester carbonyls of the β-ketoester, followed by cyclization and dehydration.
An In-depth Technical Guide to the Synthesis of 4-Bromo-6-(propan-2-yl)pyrimidine: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-(propan-2-yl)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of the isopropyl group and the reactive bromine atom on the pyrimidine scaffold allows for diverse functionalization, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscoring the importance of efficient and reliable synthetic routes to novel pyrimidine-based compounds. This guide provides a comprehensive overview of the starting materials and a detailed, field-proven methodology for the synthesis of this compound, designed to be a practical resource for researchers in the pharmaceutical sciences.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most logical and widely applicable synthetic route to this compound involves a two-step process. This strategy is centered around the initial construction of the pyrimidine core, followed by a targeted halogenation step. This approach offers a high degree of control and generally results in good overall yields.
The core of this strategy is the retrosynthetic disconnection of the target molecule, which reveals the key starting materials:
An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-6-(propan-2-yl)pyrimidine
Introduction
4-Bromo-6-(propan-2-yl)pyrimidine is a substituted pyrimidine of significant interest to researchers in medicinal chemistry and materials science. As a derivative of pyrimidine, a core component of nucleobases, this compound serves as a versatile building block in the synthesis of novel molecules with potential therapeutic applications. The presence of a bromine atom at the 4-position provides a reactive site for cross-coupling reactions, while the isopropyl group at the 6-position influences the molecule's solubility and steric profile.
This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental spectra in public databases[1], this guide leverages predictive models and comparative analysis with structurally related compounds to offer a robust interpretation of its spectral characteristics. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the identification and characterization of this compound.
Molecular Structure and Isotopic Considerations
The structure of this compound, with the IUPAC name 4-bromo-6-propan-2-ylpyrimidine, is presented below. A key feature for mass spectrometry is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a crucial diagnostic tool for structural elucidation.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift principles and comparison with related structures, such as 4-bromo-6-methylpyrimidine[2][3].
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | Singlet | 1H | H2 | The proton at the 2-position is adjacent to two electronegative nitrogen atoms, leading to significant deshielding. |
| ~7.50 | Singlet | 1H | H5 | This proton is on the pyrimidine ring and is expected to appear in the aromatic region. |
| ~3.20 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group is split by the six equivalent methyl protons. |
| ~1.30 | Doublet | 6H | CH₃ (isopropyl) | The six methyl protons are equivalent and are split by the single methine proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C6 | The carbon atom attached to the isopropyl group is expected to be significantly downfield. |
| ~160 | C2 | Similar to the attached proton, this carbon is deshielded by the adjacent nitrogen atoms. |
| ~158 | C4 | The carbon atom bonded to the electronegative bromine atom will be deshielded. |
| ~120 | C5 | This carbon is part of the aromatic pyrimidine ring. |
| ~35 | CH (isopropyl) | The methine carbon of the isopropyl group. |
| ~22 | CH₃ (isopropyl) | The methyl carbons of the isopropyl group. |
Experimental Protocol: NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality NMR spectra for a solid sample like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts[4][5].
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse experiment with a 30-degree pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard[4].
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Visualization: Predicted ¹H-¹H COSY Spectrum
A Correlation Spectroscopy (COSY) experiment would be instrumental in confirming the assignments of the isopropyl group protons. The diagram below illustrates the expected correlations.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound is based on the characteristic vibrational frequencies of substituted pyrimidines and alkyl groups[6][7][8].
Predicted FT-IR Spectral Data
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretching | Aromatic (Pyrimidine Ring) | Medium - Weak |
| 2970 - 2870 | C-H Stretching | Aliphatic (Isopropyl Group) | Strong |
| 1600 - 1550 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium - Strong |
| 1550 - 1450 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium - Strong |
| 1470 - 1450 | C-H Bending | Aliphatic (CH₃) | Medium |
| 1385 - 1365 | C-H Bending | Aliphatic (Isopropyl Gem-dimethyl) | Medium |
| 1200 - 1000 | C-H In-plane Bending | Aromatic Ring | Medium |
| 850 - 750 | C-H Out-of-plane Bending | Aromatic Ring | Strong |
| 700 - 600 | C-Br Stretching | Bromo-aromatic | Medium - Strong |
Experimental Protocol: KBr Pellet Method for FT-IR
This protocol describes the preparation of a Potassium Bromide (KBr) pellet for the analysis of solid samples.
-
Preparation:
-
Thoroughly dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to eliminate moisture. Store in a desiccator.
-
Grind 1-2 mg of this compound with approximately 200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform baseline correction and peak picking on the resulting spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable.
Predicted Mass Spectral Data (ESI-MS)
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₇H₉BrN₂ | |
| Monoisotopic Mass | 199.9949 Da | [1] |
| Protonated Molecule [M+H]⁺ (m/z) | 201.0022, 203.0002 | The characteristic isotopic pattern for bromine is expected. |
| Major Fragment Ion 1 (m/z) | 186/188 | Predicted loss of a methyl radical (•CH₃) from the isopropyl group. |
| Major Fragment Ion 2 (m/z) | 122 | Predicted loss of HBr from the protonated molecule. |
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be influenced by the stability of the pyrimidine ring and the nature of its substituents[9][10]. The most likely fragmentation pathways involve the loss of a methyl radical from the isopropyl group and the loss of hydrogen bromide.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS
This protocol provides a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.
-
Liquid Chromatography (LC) Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Data Acquisition: Full scan mode to identify the molecular ion and MS/MS (product ion scan) mode to generate fragmentation data.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and comparative data from structurally related compounds, we have outlined the expected spectral features that are critical for the identification and characterization of this molecule. The provided experimental protocols offer a solid foundation for researchers to acquire high-quality data. This comprehensive guide serves as a valuable resource for scientists and professionals in the fields of drug discovery and chemical synthesis, facilitating further research and development involving this important pyrimidine derivative.
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An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6-(propan-2-yl)pyrimidine
Introduction
In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 4-Bromo-6-(propan-2-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the solubility of this substituted pyrimidine, provide detailed, field-proven experimental protocols for its empirical determination, and offer insights into the interpretation of the resulting data. By presenting a blend of theoretical prediction and practical methodology, this guide aims to equip the reader with the necessary tools to fully characterize the solubility of this compound and similar compounds.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential before embarking on solubility studies. These parameters offer initial clues into its potential behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1086382-09-3 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.06 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature | General knowledge |
| Structure | ||
Theoretical Solubility Profile and Predictive Analysis
In the absence of extensive empirical data, a predictive analysis based on the molecular structure of this compound can provide valuable initial insights into its solubility. The "like dissolves like" principle is a cornerstone of this analysis, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]
The structure of this compound features a pyrimidine core, which is a polar heterocyclic aromatic ring due to the presence of two nitrogen atoms.[4] This inherent polarity suggests a degree of solubility in polar solvents. However, the molecule also possesses nonpolar characteristics that will significantly influence its overall solubility profile:
-
Bromo Substituent: The bromine atom at the 4-position is an electron-withdrawing group and contributes to the molecule's lipophilicity. Halogen atoms can have a negative impact on aqueous solubility.[2]
-
Isopropyl Group: The propan-2-yl (isopropyl) group at the 6-position is a nonpolar alkyl substituent. The presence of this group will increase the compound's affinity for nonpolar organic solvents and decrease its solubility in aqueous media.[5][6]
Based on this structural analysis, we can predict the following general solubility trends:
-
High Solubility: Expected in aprotic polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF). These solvents can effectively solvate the molecule without engaging in strong hydrogen bonding competition.[3]
-
Moderate to Good Solubility: Likely in protic polar organic solvents like ethanol and methanol. The pyrimidine nitrogens can act as hydrogen bond acceptors, but the overall nonpolar character from the bromo and isopropyl groups may limit extensive solubility.[3]
-
Low Solubility: Predicted in water and other highly polar protic solvents. The nonpolar regions of the molecule are expected to dominate, leading to poor aqueous solubility.
-
Good Solubility: Expected in nonpolar organic solvents such as dichloromethane (DCM) and chloroform, due to the influence of the bromo and isopropyl substituents.[3]
It is crucial to recognize that these are predictions. The actual solubility is also influenced by the compound's crystal lattice energy, which is difficult to predict without experimental data.[3] Therefore, empirical determination of the solubility profile is essential.
Experimental Determination of Solubility
To obtain a comprehensive and accurate understanding of the solubility of this compound, both kinetic and thermodynamic solubility assays should be performed. These assays provide different but complementary information crucial for drug discovery and development.[7][8]
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated DMSO stock solution. This high-throughput method is valuable in early drug discovery for rapid assessment.[8][9]
Caption: Workflow for Kinetic Solubility Assay.
-
Preparation of Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in 100% DMSO to prepare a 20 mM stock solution.[10]
-
Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Incubation: In duplicate, add 10 µL of the 20 mM DMSO stock solution to 490 µL of PBS in a microcentrifuge tube. This results in a final DMSO concentration of 2%.[11]
-
Equilibration: Seal the tubes and place them in a thermomixer set to 25°C and 850 rpm for 2 hours.[10]
-
Separation: After incubation, separate any undissolved precipitate. This can be achieved by either:
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Filtration: Use a 96-well filter plate (e.g., 0.45 µm pore size).[9]
-
-
Sample Preparation for Analysis: Carefully transfer the supernatant or filtrate to a new tube or a UV-transparent 96-well plate. Dilute the sample as necessary with a 50:50 mixture of acetonitrile and PBS to ensure the absorbance falls within the linear range of the calibration curve.
-
Preparation of Calibration Curve: Prepare a series of standards by diluting the 20 mM DMSO stock solution in the 50:50 acetonitrile/PBS mixture to known concentrations.
-
UV-Vis Measurement: Measure the absorbance of the samples and standards at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined beforehand by scanning a dilute solution of the compound.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Account for the dilution factor to calculate the final kinetic solubility in µg/mL and µM.[12]
Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This "gold standard" method is crucial for lead optimization and formulation development.[13]
Caption: Workflow for Thermodynamic Solubility Assay.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, PBS pH 7.4, ethanol, etc.). Ensure that there is a visible amount of undissolved solid.[14]
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: After the incubation period, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[15]
-
Quantification by HPLC:
-
Method Development: Develop a reverse-phase HPLC method with UV detection suitable for quantifying this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.
-
Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations and inject them into the HPLC system to generate a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.[11]
-
-
Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample. Correct for the dilution factor to obtain the thermodynamic solubility.[16]
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative Solubility Data for a Pyrimidine Derivative
| Solvent System | Solubility Type | Method | Solubility (µg/mL) | Molar Solubility (µM) |
| PBS (pH 7.4) | Kinetic | UV-Vis | 15.8 | 78.6 |
| PBS (pH 7.4) | Thermodynamic | HPLC-UV | 10.2 | 50.7 |
| Ethanol | Thermodynamic | HPLC-UV | 5,230 | 26,013 |
| DMSO | Thermodynamic | HPLC-UV | >200,000 | >994,728 |
| Dichloromethane | Thermodynamic | HPLC-UV | 85,400 | 424,749 |
(Note: The data in this table is for illustrative purposes for a hypothetical pyrimidine derivative with a similar molecular weight and is not the actual data for this compound.)
Interpretation of Results:
-
Kinetic vs. Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility, as the former can represent a supersaturated state.[14]
-
Impact of Solvent: As predicted, the illustrative data shows significantly higher solubility in organic solvents (Ethanol, DMSO, DCM) compared to the aqueous buffer (PBS). The highest solubility is observed in the aprotic polar solvent DMSO.
-
Implications for Drug Development: A low aqueous solubility (e.g., <10 µg/mL) can indicate potential challenges with oral bioavailability.[17] The high solubility in organic solvents suggests that the compound is amenable to various formulation strategies, such as the use of co-solvents or lipid-based delivery systems.
Conclusion
This technical guide has outlined a comprehensive approach to characterizing the solubility profile of this compound. The structural features of the molecule—a polar pyrimidine core functionalized with a lipophilic bromo substituent and a nonpolar isopropyl group—suggest a profile of low aqueous solubility and good solubility in a range of organic solvents.
To move beyond theoretical predictions, this guide has provided detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of the compound. The successful execution of these experiments, coupled with robust analytical techniques such as UV-Vis spectrophotometry and HPLC, will yield the critical data necessary to inform key decisions in the drug discovery and development pipeline. The principles and methodologies detailed herein are not only applicable to this compound but can also be adapted for the solubility characterization of other novel chemical entities.
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Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-8. [Link]
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Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
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Unlocking the Therapeutic Potential of 4-Bromo-6-(propan-2-yl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] This guide delves into the promising therapeutic potential of a specific class of these compounds: 4-Bromo-6-(propan-2-yl)pyrimidine derivatives. As a senior application scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in scientific literature and practical insights, to facilitate the exploration of this chemical space for novel therapeutic agents.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This fundamental structure is present in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), highlighting its intrinsic biological relevance. The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The introduction of a bromine atom and an isopropyl group at the 4 and 6 positions, respectively, creates a unique chemical entity with specific steric and electronic properties that can be exploited for targeted drug design.
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of this compound derivatives typically starts from readily available precursors and involves a multi-step reaction sequence. A general and adaptable synthetic strategy is outlined below, based on established methods for the synthesis of substituted pyrimidines.[1][4]
Experimental Protocol: A General Synthetic Route
Step 1: Synthesis of 4-hydroxy-6-isopropylpyrimidine
-
In a round-bottom flask, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol.
-
Add formamidine hydrochloride (1.2 equivalents) and a base like sodium ethoxide (1.5 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
The resulting precipitate, 4-hydroxy-6-isopropylpyrimidine, is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Bromination to Yield 4-Bromo-6-isopropylpyrimidine
-
To the 4-hydroxy-6-isopropylpyrimidine (1 equivalent) from the previous step, add phosphorus oxybromide (POBr₃) (1.5 equivalents) slowly at 0°C.
-
Heat the mixture at 80-90°C for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain 4-Bromo-6-isopropylpyrimidine.
Step 3: Derivatization via Nucleophilic Substitution
The bromine atom at the 4-position is a good leaving group, making it amenable to nucleophilic substitution reactions to introduce a variety of functional groups.
-
Dissolve 4-Bromo-6-isopropylpyrimidine (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
-
Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.2 equivalents) and a base such as triethylamine or potassium carbonate.
-
Stir the reaction mixture at room temperature or elevated temperatures, depending on the reactivity of the nucleophile, until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the final derivative by column chromatography or recrystallization.
Caption: Potential mechanism of anticancer activity via RTK inhibition.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, A549, K562) and a normal cell line (e.g., L02) in appropriate media supplemented with fetal bovine serum and antibiotics. [5]2. Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Antimicrobial Activity
The pyrimidine nucleus is a common feature in many antimicrobial agents. [6]The search for new antimicrobial compounds is critical due to the rise of drug-resistant pathogens.
Potential Mechanisms of Action
Pyrimidine derivatives can interfere with various essential cellular processes in microorganisms, including:
-
Nucleic Acid Synthesis: As analogs of natural pyrimidines, they can inhibit enzymes involved in DNA and RNA synthesis.
-
Folate Metabolism: Some pyrimidine derivatives can inhibit dihydrofolate reductase, an enzyme crucial for folate synthesis, which is essential for microbial growth.
-
Cell Wall Synthesis: They may disrupt the integrity of the bacterial cell wall.
Brominated compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. [7]
Experimental Protocol: Antimicrobial Activity Screening (Disc Diffusion Method)
-
Bacterial Culture: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth.
-
Agar Plate Preparation: Spread the bacterial culture evenly on the surface of Mueller-Hinton agar plates.
-
Disc Application: Place sterile paper discs impregnated with known concentrations of the synthesized compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by modifying the substituents introduced at the 4-position. Based on studies of related pyrimidine analogs, the following SAR trends can be anticipated:
-
Nature of the Substituent: The introduction of different functional groups (amines, thiols, ethers) will modulate the compound's polarity, hydrogen bonding capacity, and overall shape, influencing its interaction with biological targets.
-
Steric Hindrance: The size and conformation of the substituent at the 4-position can affect the binding affinity. Bulky groups may enhance or diminish activity depending on the topology of the target's binding pocket.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the substituent can alter the electron distribution of the pyrimidine ring, impacting its reactivity and binding properties. For instance, in some anticancer pyrimidines, electron-withdrawing groups on an attached phenyl ring have been shown to improve antiproliferative activity. [8] Table 1: Hypothetical Structure-Activity Relationship for 4-Substituted 6-isopropylpyrimidine Derivatives
| R-Group at Position 4 | Predicted Effect on Anticancer Activity | Rationale |
| -NH-(aryl with EWG) | Potentially High | Increased lipophilicity and potential for specific interactions. |
| -NH-(aliphatic amine) | Moderate to High | Can form hydrogen bonds and improve solubility. |
| -S-(aryl) | Moderate | Can participate in hydrophobic interactions. |
| -O-(alkyl) | Low to Moderate | May have lower binding affinity compared to N or S-linked groups. |
EWG: Electron-Withdrawing Group
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the 4-position offer a rich chemical space for exploration.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with various substituents at the 4-position.
-
Systematic screening of these compounds against a panel of cancer cell lines and microbial strains to identify lead compounds.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the active compounds.
-
Optimization of lead compounds through iterative cycles of design, synthesis, and biological evaluation to improve potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundational framework for initiating research into the biological activities of this compound derivatives. By leveraging the established knowledge of pyrimidine chemistry and pharmacology, and employing the outlined experimental strategies, the drug discovery community can effectively explore the therapeutic potential of this intriguing class of compounds.
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The Isopropyl-Bromopyrimidine Core: A Strategic Fragment in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Power of the Fragment-Based Approach
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening.[1][2] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3] The core principle is that these low-molecular-weight fragments, while typically binding with low affinity, do so with high ligand efficiency (LE), forming high-quality, energetically favorable interactions with the target protein.[4][5] The subsequent process of "growing" or "linking" these fragments into more potent, drug-like molecules allows for a rational and property-driven optimization process.[6]
Within the vast universe of possible fragments, the pyrimidine scaffold stands out as a "privileged" structure in medicinal chemistry.[7][8] As a core component of nucleobases, it is well-recognized by a multitude of biological targets. Its derivatives are found in numerous FDA-approved drugs, exhibiting a wide spectrum of activities including anticancer, antiviral, and anti-inflammatory properties.[9][10] This guide focuses on a specific, strategically designed pyrimidine fragment, 4-Bromo-6-(propan-2-yl)pyrimidine , as an archetypal starting point for a successful FBDD campaign. We will dissect the rationale behind its design, its chemical reactivity, and provide a technical roadmap for its elaboration into potent lead compounds.
The Strategic Value of this compound
The design of this compound is not arbitrary; each component is chosen for a specific function, making it an ideal starting point for medicinal chemists.
-
The Pyrimidine Core: This nitrogen-containing heterocycle is a superb bioisostere for a phenyl ring, offering improved polarity and solubility while serving as an excellent scaffold for building molecular complexity.[11] The two nitrogen atoms act as hydrogen bond acceptors, providing key anchoring points within a protein's active site, a feature commonly exploited in the design of kinase inhibitors.[12]
-
The 4-Bromo Substituent: The bromine atom is the fragment's primary synthetic handle. The pyrimidine ring is π-deficient, making positions 2, 4, and 6 susceptible to nucleophilic aromatic substitution (SNAr).[1][13] Furthermore, the carbon-bromine bond is a classic participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[14][15] This provides robust and versatile chemical pathways to introduce a wide array of new functionalities, enabling the systematic exploration of the surrounding chemical space.
-
The 6-Isopropyl Group: The propan-2-yl (isopropyl) group serves several strategic purposes. Firstly, it provides a non-polar, hydrophobic element that can probe greasy pockets within a binding site, often contributing favorably to binding affinity. Secondly, its modest steric bulk can confer selectivity for the target protein over other related proteins. In many kinase inhibitor designs, for instance, the region of the ATP binding site where this substituent would project offers considerable steric freedom, allowing such alkyl groups to be well-tolerated.[16] Finally, compared to a linear propyl group, the branched nature of the isopropyl moiety can disrupt crystal packing and improve the solubility of the fragment and its subsequent derivatives.
The combination of these features results in a fragment with a molecular weight of 201.04 g/mol and a predicted LogP of ~2.4, falling squarely within the "Rule of Three" criteria for ideal fragments (MW < 300 Da, cLogP ≤ 3).[17][18]
Physicochemical and Reactivity Profile
| Property | Value/Description | Source |
| Molecular Formula | C₇H₉BrN₂ | [17] |
| Molecular Weight | 201.07 g/mol | [17] |
| Predicted XlogP | 2.4 | [17] |
| Reactivity at C4 | Susceptible to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) and SNAr. | [1][13] |
| Reactivity at C2/C5 | C2 is also electron-deficient; C5 is less electron-deficient and more amenable to electrophilic substitution. | [1] |
| Basicity (pKa) | The pKa of protonated pyrimidine is ~1.23, significantly lower than pyridine, due to the electron-withdrawing effect of the second nitrogen atom. | [1] |
Workflow for Fragment Elaboration
A typical FBDD campaign starting with this compound would follow a structured, iterative process. The bromine at the C4 position is the key to this elaboration.
Caption: A typical workflow for elaborating the 4-bromo-6-isopropylpyrimidine fragment.
Experimental Protocols: Key Synthetic Transformations
The true power of this fragment lies in its synthetic tractability. The C4-bromo position is readily functionalized using well-established and robust chemical reactions. Below are detailed, self-validating protocols for the two most common and powerful elaboration methods.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is ideal for forming C-C bonds, allowing the introduction of various aryl and heteroaryl moieties to probe for additional interactions.
Objective: To couple an arylboronic acid to the C4 position of the pyrimidine core.
Methodology:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio). The solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 0.1 M concentration).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Causality and Self-Validation: The use of a Pd(0) catalyst is essential for the oxidative addition into the C-Br bond, initiating the catalytic cycle.[14] The base is critical for the transmetalation step. Reaction completion is validated by the disappearance of the starting material and the appearance of a new, higher molecular weight product with the expected mass in the LC-MS analysis.
Protocol 2: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for installing linkers or directly attaching amine-containing pharmacophores.
Objective: To couple a primary or secondary amine to the C4 position of the pyrimidine core.
Methodology:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).[19]
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.05 eq). The choice of ligand is crucial and often requires screening for optimal results.[15]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 90-110 °C.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions are often complete within 1-8 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Causality and Self-Validation: The palladium catalyst facilitates the C-N bond formation through a cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[19] The bulky, electron-rich phosphine ligand is essential for stabilizing the palladium species and promoting the reductive elimination step. Success is confirmed by LC-MS, showing consumption of the starting bromide and formation of a product with the mass corresponding to the addition of the amine and loss of HBr.
Case Study Simulation: Targeting a Kinase Hinge Region
Let's simulate how this compound could be used to design a kinase inhibitor. Many kinase inhibitors form one or more hydrogen bonds with the "hinge" region of the enzyme's ATP binding pocket. The pyrimidine core is an excellent "hinge-binder".
Caption: Binding hypothesis for the fragment and its subsequent elaboration.
-
Initial Binding Mode: The fragment is docked into the ATP binding site. The N1 of the pyrimidine ring forms a hydrogen bond with a backbone NH group in the hinge region. The 6-isopropyl group settles into a nearby hydrophobic pocket. The C4-bromo substituent points out towards the solvent-exposed region, providing a clear vector for chemical elaboration.
-
First Elaboration (Suzuki Coupling): A series of small aryl and heteroaryl groups (e.g., phenyl, pyridine, indole) are attached via Suzuki coupling. Biological testing reveals that a 3-aminophenyl group significantly increases potency.
-
Second Elaboration (Amide Coupling): The new 3-amino group on the appended phenyl ring is now used as a synthetic handle to add various acyl groups to probe for further interactions. An acrylamide group is installed, targeting a nearby cysteine residue for covalent inhibition, or a methylsulfonamide is added to improve properties.
-
Optimization: The resulting lead compound is evaluated for potency, selectivity against other kinases, and ADME properties. The iterative process of design, synthesis, and testing continues until a candidate with the desired profile is identified.
This logical, step-wise approach, enabled by the versatile chemistry of the starting fragment, is the hallmark of a successful FBDD program.
Conclusion
This compound represents an exemplary fragment for modern drug discovery. It combines the biologically relevant and synthetically versatile pyrimidine core with a hydrophobic isopropyl group for affinity and a strategically placed bromine atom that serves as a robust handle for chemical elaboration. By employing powerful and reliable cross-coupling reactions, medicinal chemists can systematically and efficiently "grow" this fragment into highly potent and selective lead compounds. This guide provides the strategic rationale and core experimental protocols to empower researchers to leverage this, and similar fragments, in their own drug discovery campaigns.
References
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[Google Patents: US9156842B2 - Process for preparing 3-
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isonicotinic-acid)
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Whitepaper: A Strategic Guide to the Discovery and Development of Novel Pyrimidine-Based Kinase Inhibitors
Abstract
Protein kinases have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their role as central regulators of cellular signaling pathways, which are often dysregulated in disease, makes them prime candidates for therapeutic intervention.[1] The pyrimidine scaffold, a privileged heterocyclic structure, has become a cornerstone in the design of potent and selective kinase inhibitors.[2][3] This is largely due to its bioisosteric resemblance to the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the kinase hinge region.[3][4][5] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the discovery of novel pyrimidine-based kinase inhibitors. We will delve into the strategic considerations, experimental workflows, and self-validating protocols that underpin a successful discovery campaign, moving from initial concept to a preclinical candidate.
The Rationale: Why Pyrimidine and Why Kinases?
The human kinome comprises over 500 protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[6] This signaling event can activate or deactivate the substrate, propagating signals that control cell growth, proliferation, differentiation, and survival. In many cancers, mutations or overexpression of kinases lead to constitutive signaling, driving uncontrolled cell growth.[4][7]
The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as an exceptional scaffold for kinase inhibitor design.[2][8] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interaction of ATP's adenine ring with the "hinge" region of the kinase ATP-binding pocket. This foundational interaction provides a strong anchor point, allowing medicinal chemists to systematically modify other positions on the ring to achieve high potency and selectivity for the target kinase.[1][3] Numerous FDA-approved drugs, such as Imatinib (which contains a 2-phenylaminopyrimidine moiety) and Osimertinib, validate the success of this approach in targeting kinases like Bcr-Abl and EGFR, respectively.[9][10][11]
Key Kinase Targets for Pyrimidine-Based Inhibitors:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small-cell lung cancer (NSCLC).[12][13]
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, often dysregulated in various cancers.[14][15][16]
-
Janus Kinases (JAKs): Mediate cytokine signaling and are implicated in inflammatory diseases and myeloproliferative neoplasms.[17][18][19]
-
Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and a target in B-cell cancers.[5]
-
Aurora Kinases: Involved in mitotic regulation, their inhibition is a strategy for treating various cancers.[8][20]
Below is a diagram illustrating a simplified, generic kinase signaling pathway, highlighting the point of intervention for an ATP-competitive inhibitor.
Caption: Generic Kinase Signaling and Inhibition.
The Discovery Workflow: A Self-Validating Cascade
The path from a concept to a viable drug candidate is a multi-stage process. For pyrimidine-based kinase inhibitors, this workflow is designed as a screening cascade, where each step enriches for compounds with desirable properties and filters out unsuitable ones.
Caption: Kinase Inhibitor Discovery Workflow.
Stage 1: Lead Discovery & High-Throughput Screening (HTS)
The initial goal is to identify "hits"—compounds that demonstrate activity against the target kinase. This is typically achieved through HTS of large compound libraries.[21] The choice of assay at this stage is critical; it must be robust, scalable, and cost-effective.
Causality Behind Assay Choice: At the HTS stage, we prioritize throughput and direct measurement of enzyme activity. Radiometric assays, while considered the gold standard for accuracy, can be slow and require handling of hazardous materials.[22] Therefore, non-radioactive formats like luminescence- or fluorescence-based assays are often preferred.[6][]
| Assay Type | Principle | Pros | Cons |
| Radiometric (e.g., 33P-ATP) | Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate. | Gold standard, high sensitivity, direct measurement.[22] | Slow, requires radioactive material, low throughput.[6] |
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.[6] | High throughput, non-radioactive, good sensitivity. | Indirect measurement, susceptible to ATP-related artifacts. |
| TR-FRET | Measures the phosphorylation of a fluorescently labeled substrate by a specific antibody. | Homogeneous ("mix-and-read"), high throughput, robust.[24] | Requires specific antibodies and labeled substrates. |
Protocol: High-Throughput Biochemical Kinase Assay (Luminescence-Based)
This protocol provides a self-validating system by including appropriate controls.
-
Objective: To screen a compound library for inhibitors of a target kinase.
-
Materials:
-
384-well microplates (low-volume, white)
-
Target kinase (e.g., EGFR, CDK2)
-
Peptide substrate specific to the kinase
-
ATP solution
-
Kinase assay buffer (containing MgCl₂)
-
Test compounds dissolved in DMSO
-
Potent, known inhibitor (Positive Control, e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Multichannel pipettes and a plate reader capable of luminescence detection
-
-
Procedure:
-
Dispense 25 nL of test compounds (typically at 10 µM final concentration) into the wells of the 384-well plate. Reserve columns for controls.
-
Add 25 nL of DMSO to "No Inhibitor" (Negative Control) wells.
-
Add 25 nL of the positive control inhibitor to "Positive Control" wells.
-
Prepare a 2X Kinase/Substrate mix in kinase buffer. Add 5 µL to all wells.
-
Prepare a 2X ATP solution in kinase buffer. Add 5 µL to all wells to initiate the reaction. The final volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence.[1] Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis (Self-Validation):
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
A "hit" is typically defined as a compound showing >50% inhibition at the screening concentration.
-
The Z'-factor for the assay plate should be calculated to assess robustness. A Z' > 0.5 indicates an excellent assay.
-
Stage 2 & 3: From Hit to Optimized Lead
Hits from the primary screen undergo a rigorous validation and optimization process. This involves confirming their activity, determining their potency (IC50), assessing their selectivity against other kinases, and beginning the iterative process of structure-activity relationship (SAR) studies.[1]
Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is determined by testing the compound across a range of concentrations. Selectivity is assessed by screening promising hits against a panel of other kinases. A desirable candidate will be highly potent against the target kinase and have minimal activity against off-target kinases to reduce potential toxicity.[25]
Structure-Activity Relationship (SAR) Studies
SAR is the core of lead optimization. By systematically synthesizing and testing analogs of a hit compound, medicinal chemists can understand how different chemical modifications affect potency and other properties.[1][7] For pyrimidine-based inhibitors, key positions for modification are often C2, C4, and C5.[26][27]
Example: SAR Table for a Hypothetical Pyrimidine Inhibitor Series against Kinase X
| Compound | R1 (C4-position) | R2 (C2-position) | R3 (C5-position) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (Y/X) |
| 1 (Hit) | -NH-Ph | -H | -H | 850 | 1200 | 1.4 |
| 1a | -NH-(4-F-Ph) | -H | -H | 450 | 1100 | 2.4 |
| 1b | -NH-Ph | -NH-Me | -H | 120 | 5000 | 41.7 |
| 1c | -NH-Ph | -NH-Me | -Br | 25 | >10,000 | >400 |
This data illustrates a common SAR trend where adding a small amine at C2 (1b) improves potency, and a halogen at C5 (1c) further enhances potency and dramatically improves selectivity.[28]
Cell-Based Assays: Confirming Biological Relevance
A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or efflux.[29] Therefore, cell-based assays are crucial to confirm on-target activity in a more physiologically relevant system.[30]
Protocol: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the half-maximal effective concentration (EC50) of an inhibitor on the proliferation of a cancer cell line dependent on the target kinase.
-
Materials:
-
Cancer cell line (e.g., A549 for EGFR inhibitors).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well clear-bottom, white-walled plates.
-
Test compounds serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (typically 8-10 concentrations). Include DMSO-only wells as a vehicle control.
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (sigmoidal dose-response).[1]
-
Concluding Remarks
The discovery of novel pyrimidine-based kinase inhibitors is a systematic, multi-disciplinary endeavor that combines rational design with empirical testing. The pyrimidine scaffold remains a highly versatile and successful starting point for developing targeted therapies.[2] By employing a robust and self-validating experimental cascade—from high-throughput biochemical screens to mechanism-of-action studies in relevant cellular models—researchers can efficiently identify and optimize compounds. The key to success lies in understanding the causality behind each experimental choice and iteratively applying SAR principles to transform a promising hit into a potent, selective, and biologically active preclinical candidate.
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- Various Authors. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Various Authors. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Baillache, D. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
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- Various Authors. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
- Various Authors. (2018).
- Various Authors. (n.d.). Identifying the Novel Pyrimidine-Based CDK2 Inhibitors as Anticancer Agents Using Text-Mining and Combined Molecular Modeling Approaches. DergiPark.
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- Cho, Y. S., et al. (n.d.). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6.
- Various Authors. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors.
- Various Authors. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Source not specified].
-
Various Authors. (n.d.). Structures of some CDK inhibitors[1] containing; pyrimidine[14],... ResearchGate.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-6-(propan-2-yl)pyrimidine
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Power of Suzuki Coupling
In the landscape of modern drug discovery and development, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of biologically active compounds, including antiviral, anticancer, and antibacterial agents.[1][2] The ability to functionalize the pyrimidine ring with precision is therefore a critical capability for medicinal chemists. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds, lauded for its versatility, functional group tolerance, and relatively mild reaction conditions.[3][4][5]
This application note provides a detailed, experience-driven guide to the Suzuki coupling protocol for a specific and valuable building block: 4-Bromo-6-(propan-2-yl)pyrimidine. The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines particularly reactive substrates for this transformation, often enabling successful coupling where analogous benzene halides might falter.[1][6] We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and provide insights into troubleshooting and optimization, empowering researchers to confidently employ this powerful reaction.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle. A fundamental understanding of this cycle is paramount for rational optimization and troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The rate of this step is often influenced by the halide, with reactivity generally following the trend I > Br > Cl.[3][7]
-
Transmetalation: In this crucial step, the organic group from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[3][4][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are expelled from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is designed as a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >95% | Commercially available | |
| Arylboronic Acid or Ester | >98% | Commercially available | Boronic esters (e.g., pinacol esters) can offer enhanced stability.[7][9] |
| Pd(PPh₃)₄ (Tetrakis) | >98% | Commercially available | A reliable and versatile catalyst for many Suzuki couplings, including those of pyrimidines.[6][10] |
| Sodium Carbonate (Na₂CO₃) | >99% | Commercially available | An effective and commonly used base. Should be finely powdered. |
| 1,4-Dioxane | Anhydrous | Commercially available | A common solvent for Suzuki couplings. Ensure it is degassed prior to use.[4] |
| Deionized Water | - | Laboratory supply | Must be thoroughly degassed. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available | For extraction. |
| Brine | - | Laboratory prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially available | For drying. |
Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered sodium carbonate (2.0 equiv).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The reaction should be reasonably concentrated (e.g., 0.1-0.2 M with respect to the pyrimidine). Sparge the resulting suspension with argon for 15-20 minutes to ensure an inert atmosphere. Maintaining an oxygen-free environment is critical to prevent the deactivation of the Pd(0) catalyst.[7][11]
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 - 0.05 equiv).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 4 to 24 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4] The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Discussion and Field-Proven Insights
-
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable workhorse, for less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems may be necessary.[6] Catalysts incorporating bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can significantly enhance the rate of oxidative addition.[12] For heteroaryl chlorides, specialized catalysts like Pd(Amphos)₂Cl₂ have shown high efficacy.
-
The Role of the Base: The base is not merely a spectator. It plays a crucial role in the transmetalation step.[8] While sodium carbonate is a good starting point, other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial, particularly if the starting materials are base-sensitive or if issues with reaction rate are encountered.[10][13]
-
Solvent System: The choice of solvent is critical for ensuring the solubility of all reaction components. A mixture of an organic solvent and water is common, as water can aid in the dissolution of the inorganic base. Other suitable organic solvents include toluene, dimethoxyethane (DME), and tetrahydrofuran (THF). For challenging couplings, anhydrous conditions may be explored.
-
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls, ensure all reagents are pure and the system is rigorously deoxygenated.[11] Increasing the temperature or catalyst loading can be attempted. Alternatively, screening different ligands and bases may be necessary.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction, especially with prolonged heating or in the presence of excess water.[11][14] Using a more stable boronic ester, such as a pinacol ester, or minimizing the reaction time can mitigate this issue.[7][9]
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur, often due to the presence of oxygen. Rigorous degassing is the primary preventative measure.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrimidines. The protocol detailed herein for this compound provides a solid and scientifically-grounded foundation for researchers. By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and adapt this methodology to a wide range of coupling partners, accelerating the discovery and development of novel chemical entities.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2947. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry, 66(22), 7422-7428. Retrieved from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5250-5283. Retrieved from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2003). Journal of the American Chemical Society, 125(22), 6653-6655. Retrieved from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1998). Journal of the American Chemical Society, 120(38), 9722-9723. Retrieved from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2007). European Journal of Organic Chemistry, 2007(18), 2971-2979. Retrieved from [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. (2012). Applied Organometallic Chemistry, 26(11), 638-643. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5038. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(31), 5837-5840. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega, 3(4), 4382-4389. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (2018). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. (2020). Retrieved from [Link]
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Application Notes & Protocols: Modular Synthesis of Substituted Pyrimidines from 4-Bromo-6-(propan-2-yl)pyrimidine
Abstract: This document provides a comprehensive guide for the synthesis of diverse pyrimidine libraries starting from the versatile building block, 4-Bromo-6-(propan-2-yl)pyrimidine. Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide details robust, field-proven protocols for major synthetic transformations including Palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr). Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and provides critical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a cornerstone of modern drug discovery, integral to the structure of nucleic acids and a wide array of biologically active molecules.[2] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an exceptional scaffold for designing targeted therapies, particularly kinase inhibitors. The strategic derivatization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties, including solubility, metabolic stability, and target affinity.
This compound serves as an ideal starting material for library synthesis. The isopropyl group provides a lipophilic handle, while the bromine atom at the C4 position offers a reactive site for a multitude of transformations. The electron-deficient nature of the pyrimidine ring activates the C-Br bond for palladium-catalyzed cross-coupling reactions and also renders the ring susceptible to nucleophilic attack.
Physicochemical Properties & Safe Handling
Before commencing any synthetic work, a thorough understanding of the starting material's properties and safety requirements is paramount.
| Property | Value |
| Chemical Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 195511-37-4 |
| Melting Point | ~35-40 °C (May vary) |
| Boiling Point | Not determined |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][4] In case of contact, wash the affected area immediately with copious amounts of water.[3][5]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[3][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Core Synthetic Strategies: A Modular Approach
The derivatization of this compound can be achieved through several high-yield, versatile reactions. This guide focuses on the most reliable and widely adopted methods in medicinal chemistry.
Caption: Key synthetic routes from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron species to form biaryl or vinyl-aryl compounds.[10][11] It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Rationale: This protocol employs Pd(dppf)Cl₂ as a robust, air-stable pre-catalyst that is readily reduced in situ to the active Pd(0) species. Dppf is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[8] Potassium carbonate is a mild base sufficient to facilitate the transmetalation step.[10][13] A dioxane/water solvent system is commonly used to solubilize both the organic and inorganic reagents.[14][15]
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
-
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (e.g., 201 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at 90 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-phenyl-6-(propan-2-yl)pyrimidine.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst and a strong base.[16][18]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Rationale: This protocol uses a palladium pre-catalyst in combination with a specialized biarylphosphine ligand like XPhos. These bulky, electron-rich ligands are crucial for promoting the challenging reductive elimination step that forms the C-N bond.[19][20] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its coordination to the palladium center.[21] Anhydrous toluene is an excellent solvent for this transformation.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (Ad-DalPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (2.1 eq)
-
Toluene (Anhydrous)
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (3 mL) and stir for 10 minutes until the catalyst solution is homogeneous.
-
In a separate flask, add this compound (201 mg, 1.0 mmol), and sodium tert-butoxide (202 mg, 2.1 mmol).
-
Evacuate and backfill this flask with an inert atmosphere.
-
Add the prepared catalyst solution to the flask containing the substrate and base.
-
Finally, add morpholine (131 µL, 1.5 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield 4-(morpholino)-6-(propan-2-yl)pyrimidine.
-
Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrimidines by reacting the bromo-pyrimidine with a terminal alkyne.[1][22] This reaction is co-catalyzed by palladium and copper(I) salts.[23]
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Rationale: The reaction proceeds via a dual catalytic cycle.[1] The palladium catalyst undergoes oxidative addition with the bromopyrimidine, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation between these two species, followed by reductive elimination, yields the product.[1] A mild base like triethylamine (Et₃N) is typically used, often serving as the solvent as well.
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (Anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (201 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL).
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C to accelerate the reaction. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate and purify by column chromatography to yield 4-(phenylethynyl)-6-(propan-2-yl)pyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free, alternative for introducing nucleophiles onto the electron-deficient pyrimidine ring.[24] The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.[25][26] The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring stabilizes this intermediate, facilitating the reaction.[25][27]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 4: SNAr with Sodium Methoxide
-
Rationale: Strong nucleophiles like alkoxides can directly displace the bromide from the activated pyrimidine ring. The reaction is often driven to completion by heating in a polar solvent like methanol, which can also serve as the source of the methoxide nucleophile in the presence of a strong base. Using a pre-formed sodium methoxide solution provides better control.
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (25% solution in methanol, 2.0 eq)
-
Methanol (Anhydrous)
-
-
Procedure:
-
Dissolve this compound (201 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide solution (432 µL, 2.0 mmol) to the stirring solution.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize carefully with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 4-methoxy-6-(propan-2-yl)pyrimidine.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is too weak or has degraded. | 1. Use a fresh batch of catalyst/ligand. Consider a more active ligand system (e.g., for Buchwald-Hartwig, try a different generation ligand). 2. Flame-dry glassware; use anhydrous, degassed solvents. 3. Use a stronger base (e.g., Cs₂CO₃ for Suzuki, LiHMDS for Buchwald-Hartwig) or fresh NaOtBu. |
| Debromination (Side Product) | Reductive elimination of H-Pd-X instead of the desired coupling. | Lower the reaction temperature. Use a bulkier phosphine ligand. Ensure a rigorously inert atmosphere. |
| Homo-coupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Thoroughly degas the reaction mixture (sparge with argon or use freeze-pump-thaw cycles). |
| Poor Yield in SNAr | 1. Nucleophile is too weak. 2. Insufficient temperature. | 1. Use a stronger nucleophile or add a base (e.g., K₂CO₃, DBU) to generate it in situ. 2. Increase the reaction temperature; consider using a higher-boiling solvent like DMSO or DMF. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
- ChemScence. (2018). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Spectrum Chemical. (2018). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Wikipedia. (n.d.). Suzuki reaction.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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The Isopropylpyrimidine Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
Application Notes and Protocols for the Strategic Use of 4-Bromo-6-(propan-2-yl)pyrimidine
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents due to its ability to engage in various biological interactions. As a privileged structure, its derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, this compound, is a valuable synthetic intermediate, offering a reactive handle for the introduction of diverse molecular fragments, making it a key player in the construction of compound libraries for drug discovery. The presence of the isopropyl group at the 6-position can enhance lipophilicity and provide specific steric interactions within a target protein's binding site, a feature leveraged in drugs such as the statin, Rosuvastatin, which contains a related 6-isopropylpyrimidine core.[3]
This document provides detailed protocols and application notes for the synthesis and derivatization of this compound, empowering researchers to harness its full potential in their drug discovery programs.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from readily available commercial materials. The initial step involves the construction of the pyrimidinone core, followed by a bromination reaction to install the reactive handle at the 4-position.
Step 1: Synthesis of 6-isopropylpyrimidin-4-ol
The condensation of a β-ketoester with an amidine is a robust and widely used method for the synthesis of 6-substituted-pyrimidin-4-ols.[4] In this case, ethyl isobutyrylacetate is reacted with formamidine in the presence of a strong base.
Protocol: Synthesis of 6-isopropylpyrimidin-4-ol [4]
-
Materials:
-
Ethyl isobutyrylacetate (1.0 equiv)
-
Formamidine acetate (1.2 equiv)
-
Sodium ethoxide (2.0 equiv)
-
Anhydrous ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add ethyl isobutyrylacetate dropwise at room temperature.
-
Add formamidine acetate in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-isopropylpyrimidin-4-ol.
-
Step 2: Bromination of 6-isopropylpyrimidin-4-ol
The conversion of the hydroxyl group of the pyrimidinol to a bromine atom is a crucial step. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃).[5][6]
Protocol: Synthesis of this compound [5][6]
-
Materials:
-
6-isopropylpyrimidin-4-ol (1.0 equiv)
-
Phosphorus oxybromide (POBr₃) (2.0-3.0 equiv)
-
Toluene or Xylene (as solvent)
-
-
Procedure:
-
In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-isopropylpyrimidin-4-ol and the solvent.
-
Carefully add phosphorus oxybromide portion-wise. The reaction can be exothermic.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Caption: Synthetic route to this compound.
Applications in Medicinal Chemistry: Cross-Coupling and Nucleophilic Substitution Reactions
The bromine atom at the 4-position of the pyrimidine ring is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of complex drug molecules.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, allowing for the coupling of this compound with a wide range of aryl and heteroaryl boronic acids or esters.[1][7] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [7][8][9]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-(propan-2-yl)pyrimidine.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[10][11] This reaction is particularly valuable for synthesizing aminopyrimidine derivatives, which are prevalent in many kinase inhibitors that target the ATP-binding site.
Representative Protocol: Buchwald-Hartwig Amination of this compound [10][11][12][13]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or Johnphos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 4-amino-6-(propan-2-yl)pyrimidine derivative.
-
Caption: Key diversification reactions of this compound.
C. Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[14][15][16] This transformation is highly valuable for the synthesis of rigid linkers in drug molecules and for accessing compounds with unique electronic and structural properties.
Representative Protocol: Sonogashira Coupling of this compound [14][15][16][17]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Solvent (e.g., THF, DMF, or acetonitrile)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous phase.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to afford the 4-alkynyl-6-(propan-2-yl)pyrimidine.
-
D. Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are powerful, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy, particularly with highly activated pyrimidine systems or with strong nucleophiles under forcing conditions.[18][19][20]
Representative Protocol: Nucleophilic Aromatic Substitution with an Amine [18][19][20][21]
-
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (2.0-5.0 equiv)
-
Solvent (e.g., n-butanol, DMSO, or NMP)
-
Optional: Additive (e.g., K₂CO₃ or DIPEA)
-
-
Procedure:
-
In a sealed tube, combine this compound and the amine.
-
Add the solvent and any optional additive.
-
Heat the mixture to a high temperature (120-160 °C) for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify by column chromatography.
-
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. Its straightforward synthesis and the reactivity of the C4-bromo substituent allow for the efficient generation of diverse libraries of pyrimidine derivatives through well-established and reliable synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 6-isopropylpyrimidine scaffold, facilitating the discovery of novel therapeutic agents.
References
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Chemia. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination - Wordpress. ACS GCI Pharmaceutical Roundtable. [Link]
-
ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
- Google Patents. (2010). US Patent for Preparation of Rosuvastatin Intermediates.
-
Royal Society of Chemistry. (2021). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]
-
Organic Syntheses. (2021). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Organic Syntheses. [Link]
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YouTube. (2023). Buchwald-Hartwig amination. YouTube. [Link]
-
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]
-
ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]
-
National Institutes of Health. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxy Bromination - Wordpress. ACS GCI Pharmaceutical Roundtable. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
PrepChem.com. (n.d.). Synthesis of C. 4-isopropyl-2-nitroaniline. PrepChem.com. [Link]
-
HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. [Link]
-
ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
-
Quick Company. (n.d.). Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2 [Methyl(methyisuifonyl)amino] Pyrimidine 5 Carboxylate And Its Subsequent Conversion To N [4 (4 Fluorophenyl) 5 Formyl 6 Isopropyl Pyrimidin 2 Yl] N Methylmethanesulfonamide A Key Intermediate In The Synthesis Or Rosuvastatin. Quick Company. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry. [Link]
- Google Patents. (1993). US Patent for Pyrimidine derivatives.
-
Google Patents. (2004). US Patent for Process for the production of tert-butyl (E)-(6--2, 2-dimethyl[4][10]dioxan-4-yl). Google Patents.
- Google Patents. (2005). US Patent for Process for the preparation of Ropinirole.
- Google Patents. (2020). US Patent for Manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound and use thereof.
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Application Notes and Protocols for C-N Bond Formation with 4-Bromo-6-(propan-2-yl)pyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminopyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. The introduction of a nitrogen-based substituent onto the pyrimidine ring through C-N bond formation is a critical transformation that allows for the modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. Specifically, 4-amino-6-isopropylpyrimidine derivatives are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors for oncology.[1][2]
This application note provides a comprehensive guide to the experimental procedures for the C-N cross-coupling of 4-bromo-6-(propan-2-yl)pyrimidine, a versatile building block in drug discovery. We will delve into the mechanistic underpinnings of the two most prevalent catalytic systems, the Buchwald-Hartwig amination and the Ullmann condensation, and provide a detailed, field-proven protocol for a representative palladium-catalyzed reaction.
Mechanistic Overview: Palladium vs. Copper Catalysis
The two primary methodologies for the formation of C(aryl)-N bonds are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these two powerful reactions often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[3][4] It typically employs a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[6] While it often requires higher reaction temperatures compared to its palladium-catalyzed counterpart, recent advancements have led to milder reaction conditions. The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[7]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >98% purity |
| Amine (primary or secondary) | >98% purity |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade |
| Xantphos | >98% purity |
| Sodium tert-butoxide (NaOtBu) | >98% purity |
| Toluene | Anhydrous |
| Schlenk flask or sealed vial | --- |
| Magnetic stirrer and hotplate | --- |
| Inert gas supply (Argon or Nitrogen) | High purity |
| Standard laboratory glassware | --- |
| TLC plates (Silica gel 60 F₂₅₄) | --- |
| Column chromatography setup | --- |
Safety Precautions
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
-
Palladium(II) Acetate: Can be harmful if inhaled or swallowed. Use in a fume hood.
-
Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Toluene: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.
Experimental Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1.0 eq), Xantphos (0.03 mmol, 1.5 eq), and sodium tert-butoxide (2.8 mmol, 1.4 eq).
-
The flask is evacuated and backfilled with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.
-
To the flask, add this compound (2.0 mmol, 1.0 eq) and the desired amine (2.4 mmol, 1.2 eq).
-
Add anhydrous toluene (10 mL) via syringe.
-
Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-6-isopropylpyrimidin-4-amine.
Rationale for Experimental Choices
-
Catalyst System: The combination of a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of heteroaryl halides.[10] Xantphos is particularly well-suited for promoting the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine, which facilitates its coordination to the palladium center.[11]
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various reaction components. Anhydrous conditions are crucial as water can deactivate the catalyst and the base.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion, particularly the oxidative addition step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure proper Schlenk technique and use high-purity inert gas. | |
| Wet solvent or reagents | Use freshly distilled or commercially available anhydrous solvent. Ensure the base is handled under inert conditions. | |
| Formation of side products | Hydrodehalogenation of the starting material | This can occur if the reaction temperature is too high or if there is a source of protons. Consider lowering the temperature. |
| Homocoupling of the amine | This may be more prevalent with certain amines. Adjusting the stoichiometry or catalyst system may help. |
Conclusion
The C-N cross-coupling of this compound is a robust and reliable transformation that provides access to a diverse range of valuable aminopyrimidine building blocks for drug discovery. The Buchwald-Hartwig amination, with its broad substrate scope and high functional group tolerance, represents a state-of-the-art method for this purpose. The detailed protocol and accompanying scientific rationale provided in this application note are intended to empower researchers to successfully implement this critical reaction in their synthetic endeavors.
References
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- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2,4-dichloropyrimidine.
- Spectrum Chemical. (2018). Safety Data Sheet for 2-BROMO-2-NITRO-1,3-PROPANEDIOL.
- Thermo Fisher Scientific. (2025).
-
Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13936-13946. Available from: [Link]
-
Vaddula, B. R., et al. (2013). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 11(23), 3845-3851. Available from: [Link]
-
Quivelli, A. F., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 723. Available from: [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available from: [Link]
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Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 350(10), 1599-1626. Available from: [Link]
-
Sheibani, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18715-18733. Available from: [Link]
- Li, Y., et al. (2016). Pyrrolopyrimidine compounds and their uses. U.S. Patent No. 9,416,136. Washington, DC: U.S.
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- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
-
Reis, L. S., et al. (2012). Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction. Materials, 5(11), 2176-2189. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
-
Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. Available from: [Link]
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Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558. Available from: [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-6-(propan-2-yl)pyrimidine Derivatives
Abstract
This technical guide provides a comprehensive and scalable protocol for the synthesis of 4-Bromo-6-(propan-2-yl)pyrimidine, a key intermediate in the development of various pharmacologically active molecules. The synthesis is presented in two main stages: the formation of the pyrimidine core via a robust condensation reaction to yield 6-isopropylpyrimidin-4-ol, followed by a bromination step to afford the target compound. This document offers in-depth procedural details, scale-up considerations, safety protocols, and analytical validation methods, designed for researchers, scientists, and professionals in drug development and process chemistry.
Introduction and Significance
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antifungal properties[1]. The specific derivative, this compound, serves as a versatile building block, enabling further molecular elaboration through nucleophilic substitution of the bromine atom. The strategic importance of this intermediate necessitates a reliable and scalable synthetic route to ensure a consistent supply for research and development pipelines.
This guide eschews a rigid template, instead focusing on the chemical logic and practical considerations inherent to scaling up this specific synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Synthetic Strategy and Rationale
The synthesis of this compound is strategically divided into two key transformations. This approach ensures the robust formation of the core pyrimidine ring system first, followed by the introduction of the reactive bromo-functional group.
Diagram of the Overall Synthetic Pathway:
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 6-isopropylpyrimidin-4-ol
The initial step involves the construction of the pyrimidine ring. A Pinner-type pyrimidine synthesis is employed, which is a reliable and widely used method for creating such heterocyclic systems[2]. This reaction involves the condensation of a β-ketoester, ethyl 4-methyl-3-oxopentanoate, with formamidine. The β-ketoester provides the C2, C1, and C6 atoms of the pyrimidine ring, while formamidine supplies the N1, C2, and N3 atoms. The use of a base, such as sodium methoxide, is crucial to deprotonate the formamidine salt, generating the free amidine which then acts as the nucleophile. A patent describes a similar synthesis of 6-isopropyl-4-hydroxypyrimidine, highlighting the robustness of this approach[3].
Step 2: Bromination of 6-isopropylpyrimidin-4-ol
The second step is the conversion of the hydroxyl group of the pyrimidin-4-ol to a bromo group. Pyrimidin-4-ols exist in tautomeric equilibrium with their pyrimidin-4-one form. The bromination is achieved using phosphorus oxybromide (POBr₃), a potent brominating agent for converting hydroxyl groups on heterocyclic systems to bromides[4][5]. This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a bromide ion. This method is generally preferred over other brominating agents due to its high reactivity and efficacy in such transformations.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Scale-up Synthesis of 6-isopropylpyrimidin-4-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 4-methyl-3-oxopentanoate | 158.20 | 1.58 | 10.0 |
| Formamidine Acetate Salt | 104.11 | 1.15 | 11.0 |
| Sodium Methoxide (30% in MeOH) | 54.02 | 2.00 (solution) | 11.1 |
| Ethanol (200 proof) | - | 10 L | - |
| Acetic Acid (Glacial) | 60.05 | As needed | - |
| Deionized Water | - | As needed | - |
Protocol:
-
Reaction Setup: To a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (10 L) and sodium methoxide solution (2.00 kg, 11.1 mol).
-
Amidine Addition: To the stirred solution, add formamidine acetate salt (1.15 kg, 11.0 mol) portion-wise, maintaining the temperature below 30 °C. Stir the resulting mixture for 30 minutes at room temperature to ensure complete dissolution and formation of the free amidine.
-
Ketoester Addition: Slowly add ethyl 4-methyl-3-oxopentanoate (1.58 kg, 10.0 mol) to the reaction mixture over a period of 1 hour. An initial exotherm may be observed; maintain the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly neutralize the reaction mixture to a pH of approximately 7 with glacial acetic acid.
-
Isolation: Concentrate the neutralized mixture under reduced pressure to about one-third of its original volume. Cool the resulting slurry in an ice bath for 2 hours to facilitate precipitation.
-
Filtration and Drying: Collect the precipitate by filtration, wash the filter cake with cold deionized water (2 x 1 L), and then with cold ethanol (1 x 1 L). Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 1.1 - 1.2 kg (80-87% yield) of 6-isopropylpyrimidin-4-ol as an off-white solid.
Step 2: Scale-up Synthesis of this compound
Safety Precaution: Phosphorus oxybromide (POBr₃) is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment and under an inert atmosphere. Ensure appropriate quenching procedures are in place before starting the reaction.[6][7][8][9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 6-isopropylpyrimidin-4-ol | 138.17 | 1.10 | 8.0 |
| Phosphorus Oxybromide (POBr₃) | 286.69 | 3.44 | 12.0 |
| Dichloromethane (DCM) | - | 10 L | - |
| Crushed Ice | - | 20 kg | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | 2 L | - |
| Anhydrous Sodium Sulfate | - | 0.5 kg | - |
Protocol:
-
Reaction Setup: To a 20 L dry, inerted, jacketed reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a temperature probe, add 6-isopropylpyrimidin-4-ol (1.10 kg, 8.0 mol).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxybromide (3.44 kg, 12.0 mol) to the reactor. The addition is exothermic; maintain the temperature below 50 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The solid should gradually dissolve. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate 50 L reactor, prepare a slurry of crushed ice (20 kg). Very slowly and carefully, add the reaction mixture to the crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving process; control the addition rate to maintain the temperature of the quenching mixture below 20 °C.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 3 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic layer over anhydrous sodium sulfate (0.5 kg).
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Expected Yield: 1.2 - 1.4 kg (75-85% yield) of this compound as a pale yellow oil or low-melting solid.
Process Safety and Scale-up Considerations
Scaling up organic synthesis presents challenges that are not always apparent at the lab scale. For the synthesis of this compound, the following points are critical:
-
Heat Management: Both steps of the synthesis involve exothermic events. The use of a jacketed reactor with precise temperature control is essential. For the bromination step, the quenching of excess POBr₃ is particularly hazardous and requires a slow addition rate and efficient cooling.
-
Reagent Handling: Phosphorus oxybromide is a hazardous material. All transfers and additions should be conducted in a closed system to avoid exposure to moisture and personnel. A scrubber system containing a caustic solution should be used to neutralize any evolved HBr gas.
-
Mixing: Inefficient mixing in large reactors can lead to localized hot spots and reduced yields. Ensure that the stirring rate and impeller design are adequate for the reactor size to maintain a homogeneous mixture.
-
Material Quality: The purity of starting materials can significantly impact the reaction outcome at a larger scale. Use of high-purity reagents is recommended to minimize side reactions and simplify purification.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.
Table of Analytical Specifications:
| Compound | Analytical Technique | Expected Results |
| 6-isopropylpyrimidin-4-ol | ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 (br s, 1H, OH), 7.9 (s, 1H, pyrimidine-H), 6.1 (s, 1H, pyrimidine-H), 2.8 (sept, 1H, CH), 1.2 (d, 6H, CH₃) |
| Mass Spectrometry (ESI+) | m/z = 139.1 [M+H]⁺ | |
| HPLC | Purity ≥ 98% | |
| This compound | ¹H NMR (400 MHz, CDCl₃) | δ 8.9 (s, 1H, pyrimidine-H), 7.4 (s, 1H, pyrimidine-H), 3.2 (sept, 1H, CH), 1.3 (d, 6H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~170, 161, 158, 118, 36, 22 | |
| Mass Spectrometry (EI) | m/z = 200/202 (Br isotopes) [M]⁺ | |
| HPLC | Purity ≥ 99% |
Workflow Visualization
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The protocol detailed herein provides a robust and scalable method for the synthesis of this compound. By breaking down the synthesis into two manageable and high-yielding steps, this guide offers a practical approach for producing kilogram quantities of this valuable intermediate. Adherence to the safety precautions, particularly during the bromination and quenching steps, is paramount to ensure a safe and successful scale-up. The provided analytical specifications will aid in the quality control of the final product, ensuring its suitability for downstream applications in drug discovery and development.
References
-
PHOSPHORUS OXYBROMIDE For Synthesis MSDS. (2017, May 10). Loba Chemie. Retrieved from [Link]
-
Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]
-
The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Process for preparing 4-hydroxypyrimidine. (1990). EP0326389B1. Google Patents.
- Process for bromination of pyrimidine. (1976). US3956301A. Google Patents.
-
Dave, C. G., & Shah, P. R. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from [Link]
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2015). Molecules, 20(9), 15726-15737. Retrieved from [Link]
- Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine. (1996). US5519140A. Google Patents.
-
Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. (2016). Der Pharma Chemica, 8(19), 23-28. Retrieved from [Link]
-
Overview of bromination reactions with phosphorus bromides. (2024, February 6). Manac Inc. Retrieved from [Link]
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The Emerging Role of 4-Bromo-6-(propan-2-yl)pyrimidine in Next-Generation Agrochemicals: Application Notes and Protocols
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within this landscape, heterocyclic compounds, particularly pyrimidine derivatives, have emerged as a highly promising scaffold for the development of new insecticides, fungicides, and herbicides.[1][2] Their versatile chemical nature allows for extensive structural modifications, enabling the fine-tuning of biological activity and specificity. This guide focuses on a specific, yet underexplored, building block: 4-Bromo-6-(propan-2-yl)pyrimidine . We will explore its potential as a key intermediate in the synthesis of novel agrochemicals and provide detailed, field-proven protocols for its utilization in a research and development setting.
The strategic incorporation of a bromine atom at the 4-position and an isopropyl group at the 6-position of the pyrimidine ring offers a unique combination of reactivity and structural features. The bromo substituent serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The isopropyl moiety can influence the compound's lipophilicity and steric profile, which are critical determinants of its interaction with biological targets.
Part 1: Synthesis of this compound and its Derivatives
The journey to novel agrochemicals begins with a robust and scalable synthetic strategy. Here, we outline a proposed synthetic pathway for this compound, followed by a protocol for its derivatization, a crucial step in creating a library of candidate compounds for biological screening.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted pyrimidines.
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Isobutyramidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Synthesis of 6-isopropylpyrimidin-4-ol.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add isobutyramidine hydrochloride and diethyl malonate.
-
Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-isopropylpyrimidin-4-ol.
-
-
Step 2: Bromination of 6-isopropylpyrimidin-4-ol.
-
In a well-ventilated fume hood, carefully add 6-isopropylpyrimidin-4-ol to an excess of phosphorus oxybromide (POBr₃) at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the mixture to room temperature and quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Expected Outcome: A white to off-white solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization via Suzuki Cross-Coupling
The bromo group at the 4-position is a prime site for introducing diversity. The Suzuki cross-coupling reaction is a powerful tool for this purpose.
Objective: To synthesize a library of 4-aryl-6-(propan-2-yl)pyrimidine derivatives.
Materials:
-
This compound
-
Various arylboronic acids
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene and water (as solvent system)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water (4:1 ratio).
-
Heat the reaction mixture at 90-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Part 2: Application in Herbicide Discovery
Pyrimidine derivatives have a well-established history as herbicides, often targeting key enzymes in plant metabolic pathways like acetohydroxyacid synthase (AHAS).[3][4] The structural features of this compound make it an interesting starting point for novel AHAS inhibitors.
Workflow for Herbicidal Candidate Screening
Caption: Workflow for the discovery of novel pyrimidine-based herbicides.
Protocol 3: Primary Herbicidal Screening (Pre- and Post-emergence)
Objective: To evaluate the herbicidal activity of synthesized pyrimidine derivatives against model weed species.
Materials:
-
Synthesized pyrimidine derivatives
-
Acetone
-
Tween-20 (surfactant)
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds
-
Pots with sterile soil
-
Growth chamber with controlled light, temperature, and humidity
-
Spray bottle
Procedure:
-
Pre-emergence Application:
-
Sow the seeds of the test plants in pots.
-
Prepare test solutions of the synthesized compounds at a concentration of 100 µg/mL in acetone with 0.1% Tween-20.
-
Apply the solutions evenly to the soil surface.
-
Place the pots in a growth chamber.
-
After 14-21 days, assess the herbicidal effect by visually rating the growth inhibition on a scale of 0 (no effect) to 100 (complete kill).
-
-
Post-emergence Application:
-
Grow the test plants in pots until they reach the 2-3 leaf stage.
-
Prepare test solutions as described above.
-
Spray the solutions onto the foliage of the plants until runoff.
-
Return the pots to the growth chamber.
-
Assess the herbicidal effect after 14-21 days.
-
Hypothetical Screening Data
| Compound ID | Pre-emergence Inhibition (%) (E. crus-galli) | Post-emergence Inhibition (%) (A. retroflexus) |
| PYR-H-001 | 75 | 85 |
| PYR-H-002 | 60 | 70 |
| PYR-H-003 | 90 | 95 |
| Glyphosate (Control) | 98 | 99 |
Part 3: Application in Fungicide Discovery
Pyrimidine derivatives are also prominent in the development of fungicides, with several commercial products used to control a wide range of plant pathogens.[5][6] The mechanism of action often involves the disruption of essential fungal metabolic processes.
Protocol 4: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
Objective: To determine the mycelial growth inhibition of synthesized compounds against pathogenic fungi.
Materials:
-
Synthesized pyrimidine derivatives
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Phomopsis sp.)
-
Sterile Petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Incorporate appropriate aliquots of the stock solutions into molten PDA to achieve final concentrations (e.g., 50 µg/mL).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the margin of an actively growing fungal culture.
-
Incubate the plates at 25-28 °C.
-
After the fungal growth in the control plate (PDA with DMSO only) has reached the edge of the plate, measure the diameter of the fungal colony in the treated plates.
-
Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.
-
Hypothetical Antifungal Activity Data
| Compound ID | Inhibition of Botrytis cinerea at 50 µg/mL (%) | EC₅₀ (µg/mL) |
| PYR-F-001 | 65 | 35.2 |
| PYR-F-002 | 80 | 22.5 |
| PYR-F-003 | 55 | 48.7 |
| Pyrimethanil (Control) | 85 | 18.9 |
Part 4: Application in Insecticide Discovery
The pyrimidine scaffold is also a key component in several commercial insecticides, acting on various targets within the insect nervous system or metabolic pathways.[7][8]
Logical Pathway for Insecticide Development
Caption: Logical progression for the development of pyrimidine-based insecticides.
Protocol 5: Insecticidal Activity Against Lepidopteran Pests (Leaf-Dip Bioassay)
Objective: To assess the insecticidal activity of synthesized compounds against a model lepidopteran pest, such as the diamondback moth (Plutella xylostella).
Materials:
-
Synthesized pyrimidine derivatives
-
Cabbage leaves
-
Third-instar larvae of Plutella xylostella
-
Acetone
-
Triton X-100 (surfactant)
-
Ventilated containers
Procedure:
-
Prepare test solutions of the compounds in acetone with 0.1% Triton X-100 at various concentrations.
-
Cut cabbage leaves into discs of a suitable size.
-
Dip the leaf discs into the test solutions for 10-20 seconds and allow them to air dry.
-
Place the treated leaf discs into ventilated containers.
-
Introduce a known number of third-instar larvae (e.g., 10) into each container.
-
Maintain the containers at 25 ± 1 °C with a 16:8 hour (light:dark) photoperiod.
-
Record larval mortality after 24, 48, and 72 hours.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.
-
Determine the LC₅₀ value through probit analysis.
Conclusion
This compound represents a versatile and promising platform for the discovery of novel agrochemicals. Its strategic design allows for the generation of large and diverse chemical libraries through established synthetic methodologies. The protocols detailed in this guide provide a robust framework for synthesizing, derivatizing, and screening these compounds for herbicidal, fungicidal, and insecticidal activities. While the provided data is hypothetical, it serves to illustrate the expected outcomes of these experimental workflows. The true potential of this scaffold awaits exploration, and it is our hope that these application notes will serve as a valuable resource for researchers dedicated to advancing the field of agricultural chemistry.
References
-
Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 73(5), 953-959. [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(8), 6375-6387. [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link]
-
Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 834-839. [Link]
-
Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Journal of Molecular Structure, 1225, 129112. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 694038. [Link]
-
Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. ResearchGate. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 694038. [Link]
-
Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 834-839. [Link]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal, 12(12), 123-130. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry, 68(13), 3977-3986. [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link]
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Application Note: Strategic Derivatization of 4-Bromo-6-(propan-2-yl)pyrimidine for High-Throughput Library Synthesis
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1] This application note provides a comprehensive guide for the strategic derivatization of 4-Bromo-6-(propan-2-yl)pyrimidine, a versatile building block for the synthesis of diverse chemical libraries. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as for nucleophilic aromatic substitution (SNAr). The causality behind experimental design, including reagent selection and condition optimization, is discussed to empower researchers in drug discovery and development to efficiently generate novel compound collections for screening and structure-activity relationship (SAR) studies.
Introduction: The Pyrimidine Scaffold and Rationale
The this compound scaffold offers a strategic entry point for library synthesis. The isopropyl group at the C6 position provides a lipophilic anchor that can enhance cell permeability and occupy hydrophobic pockets in biological targets. The bromine atom at the C4 position serves as a versatile synthetic handle. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative nitrogen atoms, makes the C4 position highly susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.[2] This reactivity profile allows for the systematic and modular introduction of a wide array of chemical moieties, facilitating the exploration of chemical space around a common core.
Reactivity Profile and Strategic Considerations
The regioselectivity of substitution on the pyrimidine ring is a critical consideration. Nucleophilic attack is strongly favored at the C2 and C4 positions due to the ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate.[2][3] In 4-halopyrimidines, substitution occurs preferentially at the C4 position.[3] This inherent reactivity makes this compound an ideal substrate for introducing diversity at a single, well-defined vector.
The primary derivatization strategies discussed herein are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with (hetero)aryl, vinyl, or alkyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a vast range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, creating linear extensions.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of O, S, and N nucleophiles under catalyst-free conditions.
The following diagram illustrates the overall workflow for generating a diverse chemical library from the starting scaffold.
Caption: Library Synthesis Workflow from a Core Scaffold.
Palladium-Catalyzed Cross-Coupling Protocols
Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation due to their broad functional group tolerance and high efficiency.[4][5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[6] It is particularly valuable for synthesizing biaryl structures, which are common motifs in kinase inhibitors and other drug classes.
Caption: General Scheme for Suzuki-Miyaura Coupling.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for rapid synthesis in a library format using microwave irradiation to reduce reaction times.[7]
-
Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (5 mol%) or a pre-catalyst like PdCl₂(dppf)-CH₂Cl₂ adduct (3-5 mol%).[4][8] The use of tetrakis(triphenylphosphine)palladium(0) is often reliable for a wide range of substrates.[4]
-
Solvent Addition: Add a degassed solvent mixture. A combination of 1,4-dioxane and water (e.g., 4:1 or 10:1 ratio) is standard.[9][10]
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 100-120 °C for 20-45 minutes.
-
Work-up & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Robust, commercially available, and effective for many aryl bromides.[4][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Strong enough to facilitate transmetalation but generally compatible with many functional groups.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The aqueous component is crucial for activating the boronic acid and solubilizing the base.[9][10] |
| Temperature | 100-120 °C (Microwave) | Accelerates the reaction, often leading to cleaner conversions in shorter times.[7] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C(aryl)-N bonds that are prevalent in pharmaceuticals.[5][11] The reaction is notable for its broad scope, tolerating a wide variety of amine coupling partners.
Caption: General Scheme for Buchwald-Hartwig Amination.
Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-5 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).[12] Then add this compound (1.0 eq.).
-
Solvent and Nucleophile: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Finally, add the amine coupling partner (1.2 eq.).
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at 80-110 °C for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst System | Pd₂(dba)₃ / Xantphos | This combination is effective for a wide range of amines and helps prevent β-hydride elimination.[5] |
| Base | NaOtBu (1.4 eq.) | A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[12] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents are required; toluene is often favored for its ability to precipitate iodide salts, which can inhibit the catalyst.[12] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the oxidative addition and reductive elimination steps.[12] |
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines.[1][13] These products are valuable as final compounds or as intermediates for further transformations like click chemistry or cyclization reactions. The reaction involves a palladium catalyst and a copper(I) co-catalyst.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. scirp.org [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 4-Bromo-6-(propan-2-yl)pyrimidine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-(propan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this specific transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide & FAQs
This section addresses the most pressing issues encountered when working with sterically hindered and electron-deficient heteroaryl halides like this compound.
Question 1: I am observing very low or no conversion of my this compound. What are the primary causes and how can I improve the yield?
Answer: Low reactivity with this substrate is a common challenge stemming from a combination of steric hindrance and electronic effects.[1][2] The bulky isopropyl group can impede key steps in the catalytic cycle, while the electron-deficient pyrimidine ring presents its own set of challenges.[2][3][4] A systematic optimization of your reaction conditions is the most effective approach.
Core Issue: The Catalytic Cycle is Stalling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] With a substrate like this compound, bottlenecks can occur at each stage.
Question 3: Could the nitrogen atoms on the pyrimidine ring be inhibiting my catalyst?
Answer: Yes, this is a known issue with nitrogen-containing heteroaryl substrates. [2][3]The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation or the formation of off-cycle, unreactive complexes. [2][7]
-
Mechanism of Inhibition: The lone pair of electrons on a pyrimidine nitrogen can act as a ligand, competing with the desired phosphine ligand for a coordination site on the palladium center. This can slow down or completely halt the catalytic cycle.
-
Solution: This problem is best addressed by the ligand choice. The use of very bulky, electron-rich ligands like XPhos or SPhos is again the solution. [2]The steric bulk of these ligands creates a "pocket" around the palladium atom that favors coordination of the aryl halide and boronic acid partners while sterically discouraging the binding of the pyrimidine ring from a neighboring molecule. This accelerates the desired catalytic steps (reductive elimination) relative to catalyst inhibition. [7]
Parameter Initial Condition (If Failing) Optimized Condition Rationale Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ XPhos Pd G3 or SPhos Pd G3 Bulky, electron-rich ligands are required to overcome steric hindrance and prevent catalyst inhibition by the pyrimidine nitrogens. [1][2] Base Na₂CO₃ or K₂CO₃ (aq.) K₃PO₄ or Cs₂CO₃ (solid) Stronger bases are more effective at promoting the transmetalation of sterically hindered boronic acids. [1][8] Solvent THF/H₂O or DMF 1,4-Dioxane or Toluene Aprotic solvents are generally preferred for hindered couplings. [1]Water should be minimized if protodeboronation is an issue. [9][8] | Temperature | Room Temp or 60-80 °C | 100-120 °C | Higher temperatures provide the necessary energy to overcome the activation barriers for oxidative addition and reductive elimination. [1][10]|
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, to achieve ~0.1 M concentration)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen. [1]3. Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Place the sealed reaction vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). [1]6. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
- BenchChem. (2025).
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- BenchChem. (2025).
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low....
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-96.
- Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Neff, R. K., & Frantz, D. E. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 79(10), 4697–4703.
- BenchChem. (2025). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit User Discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of Bromopyrimidines
Welcome to the Technical Support Center for Buchwald-Hartwig Amination of Bromopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-N bond-forming reaction. Pyrimidine cores are ubiquitous in pharmaceuticals, and their successful amination is often a critical step in synthesis. However, the electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms introduce specific challenges not always encountered with simple aryl bromides.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions, optimize your reaction conditions, and understand the causality behind key experimental choices.
Understanding the Ideal Reaction vs. Common Pitfalls
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that ideally proceeds through a well-defined catalytic cycle to form the desired aminopyrimidine. However, several off-cycle reactions can compete with the productive pathway, leading to diminished yields and complex purification challenges.
The Productive Catalytic Cycle
The reaction is initiated by the oxidative addition of the bromopyrimidine to a Pd(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the C-N coupled product and regenerates the active Pd(0) catalyst.
Caption: The ideal catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequently encountered issues during the amination of bromopyrimidines. Each problem is presented with likely causes and actionable solutions grounded in mechanistic principles.
Problem 1: My primary side product is the debrominated pyrimidine (hydrodehalogenation).
This is arguably the most common side reaction. Instead of C-N bond formation, the bromine atom is replaced by a hydrogen atom.[1]
Q: What is the mechanism of hydrodehalogenation (debromination)?
A: Hydrodehalogenation (HDH) typically occurs when the palladium-aryl intermediate reacts with a hydride source before reductive elimination with the amine can take place.[2] Another pathway involves the formation of a palladium-hydride (Pd-H) species, which can then react with the bromopyrimidine in a separate catalytic cycle to produce the debrominated byproduct.[2] Sources of hydride can include the solvent, the amine (especially at β-carbons), or even trace water reacting with the base.
Caption: A common pathway for hydrodehalogenation side reaction.
Q: How can I minimize or prevent this debromination?
A: Your strategy should focus on accelerating the desired C-N reductive elimination relative to the undesired HDH pathway.
-
Ligand Selection is Critical: This is your most powerful tool. Use bulky, electron-rich biaryl phosphine ligands. These ligands promote the crucial reductive elimination step, effectively outcompeting the debromination pathway.[1] They also help stabilize the palladium center.
-
Re-evaluate Your Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while often promoting high reaction rates, can sometimes facilitate the formation of hydride species, leading to debromination.[2] Consider switching to a milder inorganic base.
-
Ensure Anhydrous Conditions: Water can be a proton source that contributes to hydrodehalogenation.[3] Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled or purchased anhydrous solvents.
| Parameter | Recommendation | Rationale |
| Ligand | Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos). | Accelerates the C-N bond-forming reductive elimination step, making it kinetically favored over the hydrodehalogenation pathway.[1] |
| Base | Replace strong alkoxides (NaOtBu) with weaker inorganic bases like K₃PO₄ or Cs₂CO₃. | These bases are less prone to generating hydride species that cause debromination.[2] |
| Solvent | Use anhydrous, non-protic solvents like toluene or 1,4-dioxane. | Minimizes potential sources of protons/hydrides that can fuel the side reaction.[4] |
| Temperature | Lower the reaction temperature. | Debromination may have a higher activation energy; lowering the temperature can sometimes increase selectivity for the desired product.[2] |
Problem 2: My reaction is sluggish or stalls completely (low conversion).
Low or no conversion of your bromopyrimidine starting material is another common frustration.
Q: Why is my reaction not working? The same conditions worked for a simple bromobenzene.
A: Pyrimidines are "electron-deficient" N-heterocycles. The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium catalyst. This coordination can form a stable, off-cycle complex that effectively sequesters the catalyst, inhibiting its activity and stalling the reaction.[5] This is a challenge not present with simple carbocyclic aryl halides.
Q: How do I overcome catalyst inhibition?
A: The solution again lies heavily in ligand choice.
-
Use Bulky Ligands: Sterically hindered ligands (e.g., XPhos, RuPhos, BrettPhos) physically block the pyrimidine nitrogen from coordinating to the palladium center, thus preventing the formation of the inactive complex and keeping the catalyst in the productive cycle.[5][6]
-
Switch to a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts often provide more reliable and reproducible generation of the active catalyst, leading to more consistent results.[7]
-
Optimize Temperature: While higher temperatures can sometimes cause catalyst decomposition, they are often necessary for less reactive substrates. A careful temperature screen (e.g., 80-110 °C) is recommended.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-6-(propan-2-yl)pyrimidine Reaction Products
Welcome to the technical support guide for the purification of 4-Bromo-6-(propan-2-yl)pyrimidine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure you can achieve the desired purity for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your crude reaction mixture. Each entry details the plausible causes, recommended solutions with step-by-step protocols, and methods for verifying the outcome.
Q1: My final product is an oil and will not crystallize, even after removing the solvent under high vacuum. What is causing this, and how can I obtain a solid product?
A1: Plausible Causes & Recommended Solutions
An oily product is a common issue that typically points to the presence of residual solvents or low-melting point impurities that act as a eutectic mixture, depressing the freezing point of your compound.
-
Cause 1: Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely on a rotary evaporator.
-
Cause 2: Impurities: The presence of unreacted starting materials or low-polarity side products can prevent the lattice formation required for crystallization.
Recommended Protocol: Trituration
Trituration is a rapid and effective method for inducing crystallization and removing impurities that are highly soluble in the chosen solvent.
-
Solvent Selection: Choose a solvent in which your target compound, this compound, is poorly soluble, but the oily impurities are highly soluble. Non-polar solvents like cold n-hexane or petroleum ether are excellent starting points.[1][2]
-
Procedure:
-
Place the oily product in a flask.
-
Add a small volume of the cold trituration solvent (e.g., n-hexane).
-
Using a glass rod, vigorously scratch the inside surface of the flask below the solvent level. This provides nucleation sites for crystal growth.
-
Stir or swirl the mixture. You should observe the oil slowly converting into a free-flowing solid or powder.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent to remove any remaining surface impurities.
-
Dry the purified solid product under a high vacuum.
-
Verification: After drying, analyze a small sample by Thin-Layer Chromatography (TLC). A single, well-defined spot indicates successful purification. The physical appearance should be a crystalline solid.
Q2: After performing column chromatography, my yield is significantly lower than expected. Where did my product go?
A2: Plausible Causes & Recommended Solutions
Low recovery from column chromatography can be frustrating. The issue often lies with the interaction between your compound and the stationary phase or the choice of eluent.
-
Cause 1: Irreversible Adsorption: Pyrimidine derivatives contain nitrogen atoms that can be slightly basic. If you are using standard silica gel, which is weakly acidic, strong adsorption can occur, preventing the compound from eluting.[3]
-
Cause 2: Eluent Polarity: If the mobile phase is not polar enough, the compound will not move down the column. Conversely, if it is too polar, it may co-elute with closely related impurities.
-
Cause 3: Compound Instability: Some heterocyclic compounds can be unstable on silica gel and may decompose during the purification process.
Recommended Solutions & Protocols:
-
Optimize TLC First: Before committing to a large-scale column, perfect your solvent system using TLC.[3] Aim for a retention factor (Rf) of approximately 0.3-0.4 for your target compound. This ensures a good separation window from other components.
-
Deactivate the Stationary Phase:
-
To mitigate strong acidic interactions, consider using a different stationary phase like neutral alumina.[3]
-
Alternatively, you can "deactivate" the silica gel. Prepare your column slurry as usual, but add 0.5-1% triethylamine (Et₃N) to the mobile phase. This base will occupy the acidic sites on the silica, allowing your pyrimidine product to elute more cleanly.
-
-
Run a Gradient Elution: Start with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This ensures that non-polar impurities elute first, followed by your product, and then highly polar impurities.
Verification: Monitor the column fractions by TLC. Combine the fractions that contain only your pure product. After solvent removal, weigh the product to determine the recovered yield.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Based on available data for the compound and its isomers, you can expect the following properties:
-
Molecular Formula: C₇H₉BrN₂[4]
-
Molecular Weight: 199.99 g/mol [4]
-
Appearance: Typically a solid (white to pale yellow) at room temperature.
-
Purity: Commercial suppliers often provide this compound at ≥95% purity.
Q2: How should I choose between recrystallization and column chromatography for purification?
The choice depends on the nature and quantity of the impurities in your crude product. A decision-making workflow can help guide your choice. Recrystallization is a bulk purification method ideal for removing small amounts of impurities that have different solubility profiles from your main product.[5] Column chromatography is a high-resolution technique best suited for separating complex mixtures or compounds with very similar polarities.[3][6]
Caption: Decision workflow for selecting a purification method.
Q3: What are some reliable TLC solvent systems for monitoring my reaction and purification?
For a moderately polar compound like this compound, a mixture of a non-polar and a polar solvent is ideal. You can adjust the ratio to achieve the desired separation.
| Solvent System Components | Typical Starting Ratio (v/v) | Notes |
| n-Hexane / Ethyl Acetate | 4 : 1 | A standard, versatile system. Increase ethyl acetate for higher polarity. |
| Dichloromethane (DCM) | 100% | Good for spotting very non-polar impurities. |
| Dichloromethane / Methanol | 98 : 2 | A small amount of methanol significantly increases polarity. |
| Petroleum Ether / Diethyl Ether | 3 : 1 | Another common non-polar system, good for initial trials. |
Q4: What analytical techniques are required to confirm the purity and identity of the final product?
A combination of techniques is necessary to unambiguously confirm the structure and assess the purity of your final compound.[][8]
| Analytical Technique | Purpose | Key Information Provided |
| ¹H NMR Spectroscopy | Structural Confirmation & Purity | Confirms the chemical structure by showing proton environments. The absence of impurity signals and correct integration ratios indicate high purity.[][9] |
| Mass Spectrometry (GC-MS or LC-MS) | Identity & Purity | Confirms the molecular weight of the compound. The peak area percentage from the chromatogram provides a quantitative measure of purity.[9] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity | Provides high-resolution separation and accurate quantification of purity (e.g., >98% by area).[8][10] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identity Confirmation | Confirms the presence of key functional groups and provides a unique fingerprint for the compound.[8] |
Q5: How should I properly store purified this compound?
Halogenated heterocyclic compounds can be sensitive to light, moisture, and temperature. To ensure long-term stability, store the purified product under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow degradation or reaction with atmospheric moisture.[11]
-
Container: In a tightly sealed, amber glass vial to protect from light.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
-
Manetti, F., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
University of Siena. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]
-
Pathak, T., et al. (2009). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH. [Link]
- Google Patents. (n.d.).
-
Kumar, A., et al. (2010). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [Link]
-
AA Blocks. (n.d.). 4-bromo-5-ethyl-2-methyl-6-(propan-2-yl)pyrimidine. [Link]
-
Zrenner, E., et al. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
- BenchChem. (2025).
-
Kamal, J. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11. [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
Kumar, A., et al. (2010). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2021). RECRYSTALLIZATION. [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]
- Google Patents. (n.d.). A kind of preparation method of 2-amino-4-bromopyrimidine.
-
PubChem. (n.d.). 4-Bromo-6-[(1-methylethyl)thio]pyrimidine. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-6-(1-methylethyl_thio-pyrimidine]([Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Zhang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. [Link]
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- 4. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
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- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identity determination and purity testing [chemcon.com]
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- 11. 889939-42-8|4-Bromo-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
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Technical Support Center: Catalyst Poisoning in 4-Bromo-6-(propan-2-yl)pyrimidine Cross-Coupling Reactions
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Bromo-6-(propan-2-yl)pyrimidine in palladium-catalyzed cross-coupling reactions. Catalyst poisoning is a significant challenge in these transformations, leading to reduced reaction efficiency, lower yields, and increased costs.[1][2] This document provides a comprehensive resource for troubleshooting common issues related to catalyst deactivation, offering practical solutions and preventative measures based on established scientific principles and field experience.
The core of successful cross-coupling lies in maintaining the activity of the palladium catalyst throughout the reaction.[3] However, various impurities, often present in minute quantities, can act as potent poisons, binding to the catalyst's active sites and rendering it inactive.[1][4] Understanding the nature of these poisons and their mechanisms of action is paramount for developing robust and reproducible synthetic protocols. This guide will delve into the intricacies of catalyst poisoning specific to the use of this compound, a key building block in many pharmaceutical syntheses.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst poisoning in the context of this compound cross-coupling.
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled. What are the most likely causes of catalyst poisoning?
A1: The most common culprits for catalyst poisoning in Suzuki-Miyaura reactions are impurities in the starting materials or solvents. For nitrogen-containing heterocycles like pyrimidines, the nitrogen atoms themselves can coordinate with the palladium catalyst, potentially leading to deactivation.[5][6] Additionally, common poisons include:
-
Sulfur Compounds: Often present in reagents or solvents, sulfur-containing molecules can irreversibly bind to the palladium catalyst.[2][4]
-
Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[3][7]
-
Water: While some Suzuki reactions tolerate water, excessive amounts or the presence of moisture in anhydrous reactions can lead to unwanted side reactions and catalyst decomposition.[8]
-
Other Halogenated Impurities: Trace amounts of other halogenated compounds can compete with your substrate for the catalyst.
-
Phosphorus Compounds: Impurities from the synthesis of phosphine ligands can sometimes act as inhibitors.[9]
Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[3] This typically occurs when the active, soluble Pd(0) species agglomerates into inactive, insoluble metallic palladium. This can be caused by:
-
Ligand Dissociation: Particularly with sterically hindered phosphine ligands, dissociation from the metal center can leave the palladium atom exposed and prone to aggregation.[3]
-
High Temperatures: Excessive heat can accelerate ligand degradation and catalyst decomposition.
-
Insufficient Ligand: An inadequate amount of ligand relative to the palladium precursor can lead to the formation of unsaturated, unstable palladium species that readily aggregate.
To prevent this, ensure you are using an appropriate palladium-to-ligand ratio, consider using more robust ligands, and maintain careful temperature control.
Q3: Can the pyrimidine nitrogen atoms in my substrate poison the palladium catalyst?
A3: Yes, the nitrogen atoms in the pyrimidine ring of this compound can coordinate to the palladium center.[5][6] This coordination can sometimes be strong enough to inhibit the catalytic cycle, effectively acting as a form of catalyst poisoning. The extent of this inhibition can be influenced by the reaction conditions and the specific ligand used. Employing bulky, electron-rich ligands can often mitigate this issue by sterically discouraging the pyrimidine from binding to the palladium.
Q4: Are there any specific impurities in this compound I should be aware of?
A4: While specific impurity profiles can vary between suppliers and synthetic batches, potential impurities to consider include residual starting materials from its synthesis, byproducts, and contaminants from solvents or reagents used during its preparation. It is crucial to use highly pure this compound. If you suspect impurities, purification by recrystallization or column chromatography is recommended.
Troubleshooting Guide
This in-depth guide provides a systematic approach to identifying and resolving issues related to catalyst poisoning in your cross-coupling reactions.
Problem 1: Low or No Conversion of Starting Material
A lack of conversion is a primary indicator of a severely inhibited or poisoned catalyst.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps:
-
Verify Starting Material and Reagent Purity:
-
This compound: Obtain a certificate of analysis (CoA) from the supplier. If in doubt, purify the material via recrystallization or column chromatography.
-
Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines, which can be less reactive. Ensure your boronic acid is of high quality.
-
Solvents: Use anhydrous, degassed solvents. Impurities in solvents can be a significant source of catalyst poisons.[10]
-
Base: Ensure the base is pure and dry. Carbonate bases can absorb water.
-
-
Ensure a Scrupulously Inert Atmosphere:
-
Evaluate the Catalyst System:
-
Palladium Source: Use a reliable source of palladium. If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ.[12][13]
-
Ligand Quality: Phosphine ligands can oxidize over time. Use fresh or properly stored ligands.
-
Palladium:Ligand Ratio: For many cross-coupling reactions, a 1:1 to 1:2 ratio of palladium to monodentate ligand is optimal. Insufficient ligand can lead to catalyst decomposition.[3]
-
Problem 2: Reaction Starts but Does Not Go to Completion
This scenario suggests a gradual deactivation of the catalyst during the reaction.
Potential Causes and Solutions:
| Potential Cause | Mechanism of Poisoning | Recommended Solution(s) |
| Trace Impurities in Substrate | Slow poisoning of the catalyst over the course of the reaction. | Purify the this compound. Consider using a scavenger resin to remove specific impurities if they can be identified. |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures. | Switch to a more robust ligand (e.g., biarylphosphine ligands like SPhos or XPhos). Lower the reaction temperature if possible. |
| Product Inhibition | The product of the reaction may coordinate to the palladium center more strongly than the starting materials, slowing down or stopping the catalytic cycle. | Increase the catalyst loading. Consider a different ligand that may be less susceptible to product inhibition. |
| Formation of Off-Cycle Species | The catalyst can enter non-productive pathways, forming stable, inactive complexes. | Modify the reaction conditions (e.g., base, solvent) to disfavor the formation of these off-cycle species. |
Analytical Techniques for Identifying Catalyst Poisons
For persistent issues, advanced analytical techniques may be necessary to identify the root cause of catalyst poisoning.
| Technique | Information Provided | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile and semi-volatile organic impurities in starting materials and solvents.[1][14] | Detecting trace organic contaminants that could act as poisons. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detects and quantifies trace metal impurities.[15][16] | Identifying metallic impurities in reagents that can interfere with the palladium catalyst. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information about the elemental composition and chemical state of the catalyst surface.[1][17] | Directly observing the presence of poisons on the surface of a recovered catalyst. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to identify impurities in starting materials and to study the interaction of potential poisons with the catalyst. | Characterizing unknown impurities and studying catalyst-inhibitor interactions. |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degas all solvents by the freeze-pump-thaw method (3 cycles) or by sparging with argon for 30 minutes.[11]
-
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand if required.
-
Seal the vessel and evacuate and backfill with inert gas three times.[18]
-
-
Reaction Execution:
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Determine a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a good solvent (e.g., ethanol, isopropanol) and a poor solvent (e.g., water, hexane) is often effective.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates common pathways for palladium catalyst deactivation.
Sources
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- 4. revisiondojo.com [revisiondojo.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 16. Catalyst Poisoning Testing [intertek.com]
- 17. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reactions with 4-Bromo-6-(propan-2-yl)pyrimidine
Welcome to the technical support center for 4-Bromo-6-(propan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing your chemical reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Understanding the Reactivity of this compound
This compound is a versatile heterocyclic compound. The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[1] The bromine atom at the 4-position serves as a good leaving group in both SNAr and various palladium-catalyzed cross-coupling reactions. The isopropyl group at the 6-position provides steric bulk and influences the electronic properties of the ring.
Frequently Asked Questions (FAQs) - General Reactivity
Q1: Which position on the pyrimidine ring is most reactive for nucleophilic aromatic substitution (SNAr)?
A1: For 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[2] This is because the negative charge of the Meisenheimer intermediate, formed during the reaction, is better stabilized when the attack occurs at the C4 position.[2][3]
Q2: How does the bromine leaving group in this compound compare to other halogens in SNAr reactions?
A2: In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I. A more electronegative halogen like fluorine polarizes the carbon-halogen bond more effectively, making the carbon more electrophilic and prone to nucleophilic attack.[2] However, in palladium-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > Cl.[4]
Q3: Can the isopropyl group at the C6 position affect the reaction outcome?
A3: Yes, the isopropyl group can influence the reaction in two primary ways:
-
Steric Hindrance: It can sterically hinder the approach of bulky nucleophiles or catalyst complexes to the adjacent C5 and N1 positions.
-
Electronic Effects: As an electron-donating group, it can slightly decrease the electrophilicity of the pyrimidine ring, potentially slowing down SNAr reactions compared to an unsubstituted pyrimidine.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Common reactions for this compound include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product.
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
FAQs - Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction is not working. What is the first thing I should check?
A4: Always start by verifying the quality of your reagents. Protodeboronation, the reaction of the boronic acid with trace water or protic solvents, is a common side reaction that consumes the boronic acid.[5] Ensure your boronic acid is fresh and your solvents are anhydrous. Catalyst deactivation can also be an issue, so using a fresh or properly stored catalyst is essential.
Q5: Which base should I choose for the Suzuki-Miyaura coupling of this compound?
A5: The choice of base is critical for the transmetalation step.[4] A screening of bases is often necessary.
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[6][7]
-
Stronger bases can sometimes lead to side reactions, so it's a balance between reactivity and stability.
| Base | pKa of Conjugate Acid | Typical Solvent System | Notes |
| K₂CO₃ | 10.3 | Dioxane/water, Toluene/water | A good starting point, generally mild.[8] |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene, DMF | More soluble in organic solvents than K₂CO₃, can be more effective.[6] |
| K₃PO₄ | 12.3 | Dioxane, Toluene | A stronger base that is often effective for less reactive substrates.[6][7] |
Q6: What is the best solvent for my Suzuki-Miyaura reaction?
A6: The solvent needs to solubilize the reactants and be compatible with the catalyst system.
-
Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF), often with a small amount of water, are widely used.[6][7] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Aromatic hydrocarbons like toluene can also be effective.
-
A screening of solvents is recommended for optimal results.[9]
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Incomplete conversion or formation of side products.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] However, challenges can arise from catalyst inhibition and side reactions.
FAQs - Buchwald-Hartwig Amination
Q7: I'm seeing low conversion in my Buchwald-Hartwig amination. What could be the cause?
A7: Low conversion can be due to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[5] Using bulky, electron-rich phosphine ligands like XPhos or SPhos can help mitigate this.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[11] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Anhydrous and Inert Conditions: These reactions are sensitive to oxygen and moisture. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) with anhydrous solvents.
Q8: I am observing the formation of a dehalogenated byproduct (6-(propan-2-yl)pyrimidine). How can I minimize this?
A8: Dehalogenation is a common side reaction where the aryl halide is reduced.[5] This can be caused by:
-
Reaction with Hydride Sources: The palladium catalyst can react with trace water or other hydride sources in the reaction mixture.
-
Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition, which can lead to various side reactions. To minimize dehalogenation, ensure strictly anhydrous conditions and use a robust catalyst system.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).[6]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).[6]
-
Reaction: Seal the reaction vessel and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
Troubleshooting Guide: Sonogashira Coupling
Problem: Low yield or homocoupling of the alkyne.
The Sonogashira coupling is an effective method for forming a C-C bond between an aryl halide and a terminal alkyne.[12]
FAQs - Sonogashira Coupling
Q9: My Sonogashira reaction is giving a low yield of the desired product and a significant amount of alkyne homocoupling (Glaser coupling). What can I do?
A9: Alkyne homocoupling is a common side reaction in Sonogashira couplings. To minimize this:
-
Inert Atmosphere: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Copper(I) Co-catalyst: The copper(I) co-catalyst is crucial for the reaction.[13] Use a fresh source of a Cu(I) salt, such as CuI.
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne.[6]
General Protocol for Sonogashira Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0 equiv.).[6]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.
Section 3: Optimizing Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the choice of solvent is paramount to success.
FAQs - Nucleophilic Aromatic Substitution (SNAr)
Q10: What is the best type of solvent for an SNAr reaction with this compound?
A10: Polar aprotic solvents are generally recommended for SNAr reactions.[2] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), can dissolve the reactants but do not strongly solvate the nucleophile.[2]
In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the reaction rate.[2]
Solvent Selection Guide for SNAr
Caption: Impact of solvent choice on SNAr reaction rates.
Q11: Do I need a catalyst for SNAr reactions with this substrate?
A11: For many activated bromopyrimidines and strong nucleophiles, the reaction proceeds readily without a catalyst.[2] The electron-deficient nature of the pyrimidine ring is often sufficient to promote the reaction. However, for less reactive systems involving weaker nucleophiles, a catalyst or activation of the substrate may be necessary.
References
-
Barder, T. E., et al. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angewandte Chemie International Edition, 46(46), 8872-8875. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(20), 3813-3824. [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Preventing debromination of 4-Bromo-6-(propan-2-yl)pyrimidine
Welcome to the dedicated technical support center for 4-Bromo-6-(propan-2-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The electron-deficient nature of the pyrimidine ring, while activating the C4-position for various cross-coupling reactions, also renders it susceptible to a common and often frustrating side reaction: hydrodebromination.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this compound and, most importantly, to prevent the undesired loss of the crucial bromine handle.
Understanding the Challenge: The Mechanism of Debromination
Before diving into troubleshooting, it is essential to understand the root cause of the problem. Hydrodebromination is a reductive process where the bromine atom is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this side reaction is primarily mediated by a palladium-hydride (Pd-H) species.
The formation of this reactive Pd-H intermediate can be influenced by several factors within your reaction mixture, including the presence of trace water, the choice of base, solvent, and even the phosphine ligand itself. Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the debrominated byproduct, consuming your starting material and reducing the yield of your desired product.
Troubleshooting Guide: Preventing Debromination
This section is structured in a question-and-answer format to directly address the common issues encountered during cross-coupling reactions with this compound.
Q1: I am observing a significant amount of the debrominated byproduct, 6-(propan-2-yl)pyrimidine, in my Suzuki-Miyaura coupling. What is the likely cause and how can I fix it?
A1: This is a classic case of hydrodebromination. The primary factors to investigate are your base, ligand, and reaction temperature.
-
Base Selection: Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species, which can lead to debromination.
-
Solution: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). These bases are generally less prone to generating hydride species.
-
-
Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium catalyst. While triphenylphosphine (PPh₃) is a common ligand, it may not be optimal for this substrate.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos can promote the desired cross-coupling pathway and suppress debromination by sterically hindering the approach of hydride sources to the palladium center.
-
-
Temperature Control: Higher reaction temperatures can increase the rate of debromination.
-
Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve the selectivity for the desired product. Start by reducing the temperature by 10-20 °C and monitor the reaction progress.
-
Q2: My Buchwald-Hartwig amination of this compound is giving me a low yield of the desired amine, with the major byproduct being the debrominated starting material. What adjustments should I make?
A2: Similar to the Suzuki-Miyaura coupling, debromination in Buchwald-Hartwig aminations is a common issue, often exacerbated by the reaction conditions required for C-N bond formation.
-
Catalyst System: The combination of the palladium precursor and ligand is crucial.
-
Solution: Utilize a pre-formed palladium catalyst with a bulky, electron-rich ligand, such as an XPhos- or SPhos-based precatalyst. These are often more efficient and can lead to cleaner reactions.
-
-
Base and Solvent: The choice of base and solvent are interconnected.
-
Solution: If using a strong base like NaOtBu, ensure your solvent is rigorously anhydrous and deoxygenated. Toluene and 1,4-dioxane are common choices. Consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require a slightly higher reaction temperature but can significantly reduce debromination.
-
-
Reaction Time: Prolonged reaction times at elevated temperatures can contribute to catalyst decomposition and an increase in side reactions, including debromination.
-
Solution: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid byproduct formation.
-
Q3: I am attempting a Sonogashira coupling with a terminal alkyne, but I am struggling with low conversion and the formation of the debrominated pyrimidine. What are the key parameters to optimize?
A3: Sonogashira couplings are also susceptible to debromination, particularly with electron-deficient substrates.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard in Sonogashira reactions, but its role should be carefully considered.
-
Solution: Ensure you are using a reliable source of CuI and that it is added under an inert atmosphere. In some cases, for particularly sensitive substrates, a copper-free Sonogashira protocol may be beneficial, although this often requires a more specialized palladium catalyst and ligand system.
-
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in Sonogashira reactions.
-
Solution: Ensure the amine base is freshly distilled and free of impurities that could act as hydride donors. The amount of base can also be optimized; using a larger excess is not always beneficial.
-
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Solution: While THF and DMF are commonly used, consider a less polar solvent like toluene or 1,4-dioxane if debromination is a major issue.
-
Frequently Asked Questions (FAQs)
Q: Is this compound particularly prone to debromination compared to other aryl bromides?
A: Yes. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the C-Br bond more susceptible to reductive cleavage, a key step in the hydrodebromination pathway.
Q: Can I use Heck coupling with this substrate? What are the potential pitfalls?
A: Yes, Heck coupling is a viable reaction. However, similar to other cross-coupling reactions, debromination can be a competing side reaction. Additionally, the regioselectivity of the alkene insertion can sometimes be an issue. Careful optimization of the catalyst, base, and solvent system is crucial for a successful Heck reaction.
Q: Are there any alternative methods to introduce substituents at the 4-position that avoid palladium catalysis?
A: While palladium-catalyzed cross-coupling reactions are the most versatile, nucleophilic aromatic substitution (SNAr) can be an option with highly activated pyrimidines and strong nucleophiles. However, for C-C bond formation, palladium catalysis is generally the most efficient and widely applicable method.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific coupling partner and experimental setup.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed to minimize hydrodebromination by using a weaker base and a bulky, electron-rich ligand.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and add it to the reaction vial under a positive flow of inert gas (Argon or Nitrogen).
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the vial and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Controlled Debromination
This protocol employs a robust catalyst system and a moderate base to favor C-N bond formation over debromination.
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., SPhos Pd G2, 0.02 mmol, 2 mol%) and cesium carbonate (Cs₂CO₃) (1.5 mmol).
-
Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
Data Summary and Visualization
Table 1: Troubleshooting Guide for Debromination in Cross-Coupling Reactions
| Parameter | Problematic Condition | Recommended Solution |
| Base | Strong bases (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) |
| Temperature | High reaction temperatures (>110 °C) | Lower temperatures (e.g., 80-100 °C), monitor for longer reaction times |
| Solvent | Protic or wet solvents | Anhydrous, degassed aprotic solvents (e.g., Toluene, 1,4-Dioxane) |
| Catalyst Loading | High catalyst loading | Optimize to the lowest effective catalyst loading (e.g., 1-2 mol%) |
Diagram 1: Competing Catalytic Cycles
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Diagram 2: Troubleshooting Workflow
Technical Support Center: Synthesis of 4-Bromo-6-(propan-2-yl)pyrimidine
Welcome to the technical support center for the synthesis of 4-Bromo-6-(propan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important building block. Our aim is to provide practical, experience-driven advice to help you navigate potential pitfalls and optimize your reaction outcomes.
Introduction: Plausible Synthetic Strategies
The synthesis of this compound can be approached through a few logical pathways. The most common strategies involve the initial formation of the pyrimidine core, followed by the introduction of the isopropyl and bromo substituents. The order of these introductions is key and presents different challenges. This guide will primarily focus on a plausible and convergent route: the reaction of a dihalopyrimidine with an isopropyl Grignard reagent.
A likely precursor for this synthesis is 4,6-dichloropyrimidine or 4,6-dibromopyrimidine. The synthesis of 4,6-dichloropyrimidine often starts from readily available materials like diethyl malonate and formamide.[1][2] The core of our troubleshooting guide will revolve around the critical step of introducing the isopropyl group via a Grignard reaction, a process known for its sensitivity and potential for side reactions.
Visualizing the Primary Synthetic Pathway
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: The Grignard Reaction - Introducing the Isopropyl Group
The reaction of a dihalopyrimidine with isopropylmagnesium halide is a critical step. Success here hinges on the quality of the Grignard reagent and strict control of reaction conditions.
Question 1: My Grignard reaction is not initiating, or the yield is very low. What are the common causes and solutions?
This is a frequent challenge with Grignard reactions. The primary culprits are often related to the reaction setup and reagents.
Possible Causes & Solutions:
-
Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[3]
-
Solution: Activate the magnesium before adding the isopropyl halide. This can be done by adding a small crystal of iodine, which will etch the surface of the magnesium.[4] You can also gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent.[3]
-
Solution: All glassware must be rigorously flame-dried or oven-dried before use and assembled while hot under a stream of inert gas (argon or nitrogen). Solvents must be anhydrous.
-
-
Poor Quality Isopropyl Halide: The presence of impurities, particularly water or alcohol, in the isopropyl halide will inhibit the reaction.
-
Solution: Use a freshly opened bottle of high-purity isopropyl halide or distill it before use.
-
Question 2: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?
Side reactions are common in Grignard chemistry, especially with heteroaromatic substrates.
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Wurtz Coupling | The Grignard reagent reacts with the remaining isopropyl halide to form 2,3-dimethylbutane.[3] | Add the isopropyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
| Reduction | If the pyrimidine ring is sterically hindered, the Grignard reagent can act as a reducing agent, transferring a hydride.[5] | This is less likely with an isopropyl group but can be minimized by using a less sterically bulky Grignard if applicable, or by carefully controlling the reaction temperature. |
| Double Addition | If using a dihalopyrimidine, the Grignard reagent can potentially react twice, replacing both halogens. | Use a stoichiometric amount of the Grignard reagent and consider running the reaction at a lower temperature to favor mono-substitution. |
| Homocoupling | Two molecules of the pyrimidine can couple. | This is more likely if a transition metal catalyst is used or if there are impurities. Ensure high-purity starting materials. |
Question 3: My reaction mixture turns dark brown or black. Is this normal?
A darkening of the reaction mixture can indicate decomposition or side reactions.[1]
-
Possible Cause: Finely divided metal from side reactions or the presence of impurities can cause the solution to darken.
-
What to do: While a color change is expected, a very dark or black solution may indicate a failed reaction. It is advisable to take a small aliquot for analysis (e.g., TLC or GC-MS) to check for the presence of the desired product before proceeding with the full work-up.
Part 2: Bromination - Introducing the Bromo Group
If your synthetic route involves brominating 6-isopropylpyrimidine, regioselectivity and over-bromination are key concerns. The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution challenging.[6]
Question 4: My bromination reaction is not working, or the yield is low.
-
Possible Cause: The pyrimidine ring is deactivated towards electrophilic substitution.
-
Solution: The choice of brominating agent and reaction conditions is crucial. Direct bromination with liquid bromine often requires harsh conditions.[6] A milder and often more effective reagent is N-Bromosuccinimide (NBS). The reaction may also be facilitated by using the pyrimidine as its hydrogen halide salt.[6]
-
Question 5: I am getting multiple brominated products. How can I improve the selectivity?
-
Possible Cause: Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Solution: Carefully control the stoichiometry of the brominating agent (e.g., use 1.0 to 1.1 equivalents of NBS for mono-bromination).[7] Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. Running the reaction at a lower temperature can also improve selectivity.
-
Part 3: Purification
Isolating the final product in high purity is essential.
Question 6: I am having difficulty purifying my final product. What are the likely impurities and how can I remove them?
-
Likely Impurities:
-
Starting materials (unreacted dihalopyrimidine or 6-isopropylpyrimidine).
-
Side products from the Grignard reaction (e.g., di-isopropylated pyrimidine).
-
Isomeric byproducts from bromination.
-
-
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying products of this type. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities.[8]
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used.
-
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Formation of Isopropylmagnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the isopropyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours.
Protocol 2: Reaction with 4,6-Dibromopyrimidine
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve 4,6-dibromopyrimidine (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4,6-dibromopyrimidine to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
References
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
- BenchChem. (2025).
- Google Patents. (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
- ChemInform Abstract. (2025).
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 4,6-Diethoxypyrimidine and Its Synthetic Precursors.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
- BenchChem. (2025). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
- ijarsct. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-....
- Google Patents. (2018). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
-
Organic Syntheses. (n.d.). chlorodiisopropylphosphine. Available at: [Link]
- HETEROCYCLES. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
Reddit. (2020). Troubleshooting my grignard reactions. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
- BenchChem. (2025).
-
Chemistry Stack Exchange. (2018). Abnormal reaction of grignard reagent. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Available at: [Link]
-
Nature Protocols. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-bromo-2,6-di(iso-propyl)pyrimidine | 1412955-96-4 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Analytical Methods for Monitoring 4-Bromo-6-(propan-2-yl)pyrimidine Reaction Progress
Welcome to the technical support center for monitoring the synthesis of 4-Bromo-6-(propan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for successful reaction monitoring. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.
The synthesis of pyrimidine derivatives like this compound is a cornerstone in the development of numerous therapeutic agents.[1][2][3] Accurate monitoring of reaction progress is not merely a quality control step; it is fundamental to understanding reaction kinetics, identifying intermediates, and optimizing yield and purity.[4][5] This guide provides a comprehensive overview of the most effective analytical techniques, complete with troubleshooting FAQs to address common challenges.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for monitoring the progress of organic reactions due to its high resolution and sensitivity.[6][7] For a molecule like this compound, a reversed-phase HPLC method is typically the most effective approach.[3][8]
Experimental Protocol: Reversed-Phase HPLC
-
Column Selection: A C18 column is the standard choice for separating aromatic and moderately polar compounds like our target molecule.[8][9] A common dimension is 4.6 x 150 mm with 5 µm particle size.
-
Mobile Phase Preparation: A gradient elution is often preferred to achieve good separation of the starting material, product, and any potential byproducts.
-
Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing.
-
Solvent B: Acetonitrile (MeCN).
-
Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 10-90% B over 15 minutes.
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to prevent further reaction.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[10]
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detector: UV detector set at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
-
Data Interpretation
By comparing the peak areas of the starting material and the product over time, you can quantitatively monitor the reaction's progress. The appearance of new peaks may indicate the formation of intermediates or byproducts, which can then be further investigated.
HPLC Troubleshooting Guide (FAQ)
| Question | Possible Cause(s) | Solution(s) |
| Why am I seeing peak tailing for my pyrimidine product? | - Secondary interactions with residual silanol groups on the column. - Sample overload. | - Add a small amount of an acidic modifier (e.g., formic or trifluoroacetic acid) to the mobile phase to suppress silanol activity. - Reduce the injection volume or the sample concentration.[10] |
| My peaks for the reactant and product are not well-resolved. What can I do? | - The mobile phase composition is not optimal. - The column may be degraded. | - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[10] - Try a different organic modifier, such as methanol, which can offer different selectivity. - Replace the column if it has been used extensively or subjected to harsh conditions. |
| I'm observing a drifting baseline in my chromatogram. | - Contaminated mobile phase. - Insufficient column equilibration. - Detector lamp is failing. | - Use high-purity solvents and filter them before use. - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. - Check the detector lamp's lifetime and replace it if necessary. |
| There are unexpected "ghost" peaks in my chromatogram. | - Carryover from a previous injection. - Contamination in the sample or solvent. | - Implement a needle wash step between injections. - Run a blank injection (mobile phase only) to confirm the source of the peaks.[11] |
Workflow Diagram: HPLC Reaction Monitoring
Caption: HPLC workflow for reaction monitoring.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like many pyrimidine derivatives, GC-MS is an excellent alternative for reaction monitoring.[12] It offers the dual benefit of chromatographic separation and mass spectrometric identification, which can be invaluable for confirming the identity of the product and detecting any impurities.
Experimental Protocol: GC-MS
-
Column Selection: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is generally suitable for this type of analysis.
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench and dilute the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Filter the sample if necessary.
-
-
Instrument Parameters:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of components with different boiling points.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[13]
-
Mass Range: Scan a range that includes the molecular ions of the starting material and the product (e.g., 50-350 m/z).
-
Data Interpretation
The total ion chromatogram (TIC) will show the separation of the components. By extracting the ion chromatograms for the specific m/z values of the starting material (e.g., this compound, m/z = 199.99/201.99 for Br isotopes) and the expected product, you can monitor their relative abundance.[14] The mass spectrum of each peak can be used to confirm its identity.
GC-MS Troubleshooting Guide (FAQ)
| Question | Possible Cause(s) | Solution(s) |
| My peaks are broad or tailing. | - Active sites in the inlet liner or column. - Column contamination or degradation.[15] | - Use a deactivated inlet liner. - Trim the first few centimeters of the column to remove non-volatile residues. - Bake out the column at a high temperature (within its limit) to remove contaminants.[11] |
| I am experiencing poor resolution between peaks. | - Inappropriate oven temperature program. - Carrier gas flow rate is not optimal.[15] | - Decrease the temperature ramp rate to allow more time for separation. - Optimize the carrier gas flow rate to achieve the best efficiency for your column. |
| My retention times are shifting between runs. | - Leaks in the system. - Inconsistent oven temperature. - Fluctuations in carrier gas pressure.[15][16] | - Check for leaks at the septum, fittings, and column connections using an electronic leak detector.[17] - Ensure the GC oven is properly calibrated and maintaining a stable temperature. - Verify that the gas supply pressure is stable. |
| Why can't I see my product peak? | - The compound may be thermally degrading in the hot injector. - The compound is not volatile enough under the current conditions. | - Lower the injector temperature. - Consider derivatization to increase volatility and thermal stability. |
Workflow Diagram: GC-MS Reaction Monitoring
Caption: GC-MS workflow for reaction monitoring.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for in-situ or at-line reaction monitoring.[18][19] For the synthesis involving this compound, ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Carefully take an aliquot of the reaction mixture.
-
If the reaction solvent is not deuterated, the solvent must be removed under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that will not interfere with the signals of interest.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known concentration and a signal in a clear region of the spectrum) for quantitative analysis.[8]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration and quantification.
-
Data Interpretation
Monitor the integration of characteristic peaks for the starting material and the product. For example, you might track the disappearance of a specific aromatic proton on the starting pyrimidine ring and the appearance of a new signal in the product. The ratio of the integrals (normalized to the internal standard) will give a quantitative measure of the reaction's progress.[8]
NMR Troubleshooting Guide (FAQ)
| Question | Possible Cause(s) | Solution(s) |
| My NMR signals are broad and poorly resolved. | - The sample is too concentrated. - Paramagnetic impurities are present. - Poor shimming of the magnet.[19] | - Dilute the sample. - Filter the sample through a small plug of silica or celite to remove paramagnetic species. - Re-shim the spectrometer before acquiring the spectrum. |
| The integrations for my peaks are not accurate. | - Incomplete relaxation of the nuclei. - Overlapping signals.[8] | - Increase the relaxation delay (D1) in the acquisition parameters. A D1 of at least 5 times the longest T1 is recommended for quantitative work. - If peaks are overlapping, try to find other, well-resolved signals to integrate. In some cases, 2D NMR techniques like COSY or HSQC may be needed to resolve ambiguities.[8][20] |
| I'm having trouble with the solvent suppression. | - The reaction was run in a non-deuterated protic solvent (e.g., water, methanol). | - If possible, run the reaction in a deuterated solvent. - If not, use a solvent suppression pulse sequence (e.g., presaturation or WET). Be aware that this may affect the integration of nearby peaks. |
Logical Relationship Diagram: NMR Data Analysis
Caption: Logic for quantitative NMR analysis.
Section 4: In-Situ Reaction Monitoring
For a deeper understanding of reaction kinetics and the detection of transient intermediates, in-situ monitoring techniques are invaluable.[5][21][22] These methods analyze the reaction mixture in real-time without the need for sampling.
-
In-situ FTIR/Raman Spectroscopy: These vibrational spectroscopy techniques can track the disappearance of reactant functional groups and the appearance of product functional groups.[22][23] For example, changes in the C-Br stretching frequency or the pyrimidine ring vibrations could be monitored.
-
Real-Time NMR: With specialized flow-NMR setups or by placing the reaction vessel directly in the NMR magnet, it's possible to acquire spectra at regular intervals throughout the reaction.[20][24] This provides a wealth of structural and quantitative data over time.
-
In-situ Mass Spectrometry: Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) can provide real-time feedback on the concentration of neutral organic analytes directly from the reaction vessel.[4]
The choice of in-situ technique depends on the specific reaction conditions and the information required. While they can be more complex to set up, the detailed kinetic and mechanistic insights they provide are often unparalleled.[5][21]
Conclusion
The successful synthesis of this compound relies on the careful application of appropriate analytical methods. HPLC, GC-MS, and NMR each offer unique advantages for monitoring reaction progress. By understanding the principles behind these techniques and being prepared to troubleshoot common issues, researchers can optimize their synthetic protocols, leading to higher yields, better purity, and a more profound understanding of the underlying chemical transformations.
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
-
In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Methods for monitoring the progress of pyrimidine reactions. Benchchem.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
- GC Column Troubleshooting Guide. Phenomenex.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central.
- 10 Common Mistakes in Gas Chrom
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Common Sources Of Error in Gas Chrom
- 8 Common Gas Chrom
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 4-Bromo-6-(propan-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical agents and functional materials. The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, and the ability to efficiently functionalize it is of paramount importance. This guide provides an in-depth, data-driven comparison of two cornerstone cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—as applied to the functionalization of 4-Bromo-6-(propan-2-yl)pyrimidine.
This document moves beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings and practical considerations that guide the choice between these two powerful reactions.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., Aryl-B(OH)₂) | Organostannane (e.g., Aryl-SnBu₃) |
| Key Advantages | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, and often high yields.[1][2] | Excellent functional group tolerance, stable and easily handled reagents, and generally mild, neutral reaction conditions.[3][4][5] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, and the potential for protodeboronation of the boronic acid.[1] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, and difficulty in removing tin byproducts.[3][6] |
| Byproducts | Non-toxic boronic acid derivatives. | Toxic organotin compounds.[3] |
Mechanistic Overview: The Catalytic Cycles
Both the Suzuki and Stille couplings proceed via a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The fundamental difference lies in the nature of the organometallic reagent and the conditions required for the crucial transmetalation step.
Suzuki Coupling Catalytic Cycle
The Suzuki coupling requires the presence of a base to activate the organoboron compound, forming a borate complex which facilitates the transfer of the organic group to the palladium center.[8][9]
Stille Coupling Catalytic Cycle
In contrast, the Stille coupling typically proceeds under neutral conditions. The transmetalation step involves the transfer of the organic group from the organostannane to the palladium center.[3][10]
Performance Comparison: Experimental Data Insights
Table 1: Representative Suzuki Coupling of Bromopyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 85 | [12] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 90 | [12] |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 78 | [12] |
| 4 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 92 | Analogous System |
| 5 | Furan-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 75 | Analogous System |
Table 2: Representative Stille Coupling of Bromo-N-heterocycles
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 88 | [14] |
| 2 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 12 | 91 | Analogous System |
| 3 | 1-Methyl-2-(tributylstannyl)pyrrole | PdCl₂(PPh₃)₂ (3) | CuI | NMP | 80 | 6 | 85 | Analogous System |
| 4 | (Tributylstannyl)furan | Pd(PPh₃)₄ (4) | - | Dioxane | 100 | 24 | 82 | Analogous System |
| 5 | Vinyltributylstannane | PdCl₂(dppf) (2) | - | THF | 65 | 18 | 95 | Analogous System |
Experimental Protocols
The following are generalized protocols for the Suzuki and Stille couplings of this compound. Note: Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature is often necessary for a specific substrate combination.
Suzuki Coupling Protocol
1. Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).[15]
2. Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[16]
3. Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
4. Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
5. Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Stille Coupling Protocol
1. Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[14]
2. Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF).[17] Then, add the organostannane reagent (1.1-1.2 eq) via syringe.
3. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
4. Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1-2 hours.[18]
5. Purification: Filter the mixture through celite to remove the tin salts. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Decision-Making Workflow
The choice between Suzuki and Stille coupling is often dictated by the specific requirements of the synthetic route, including considerations of toxicity, functional group compatibility, and reagent availability.
Concluding Remarks
Both the Suzuki and Stille couplings are robust and versatile methods for the functionalization of this compound. The Suzuki coupling is often the first choice due to the low toxicity of its reagents and byproducts, a critical consideration in pharmaceutical development.[1] However, the Stille reaction's exceptional functional group tolerance and its performance under neutral conditions make it an invaluable tool, particularly for complex substrates with base-sensitive moieties or significant steric hindrance.[19][20] A careful evaluation of the specific substrate, the overall synthetic strategy, and the project's constraints will ultimately guide the judicious selection of the optimal cross-coupling partner.
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Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society - ACS Publications. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. [Link]
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A Multi-Technique Spectroscopic Guide for the Structural Confirmation of 4-Bromo-6-(propan-2-yl)pyrimidine
For drug development professionals and researchers in synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Novel heterocyclic compounds, such as 4-Bromo-6-(propan-2-yl)pyrimidine, often serve as critical building blocks in the synthesis of pharmacologically active agents.[1] The pyrimidine scaffold, in particular, is a privileged structure found in numerous approved drugs.[1] Therefore, ensuring the correct regiochemistry and substituent placement is paramount before proceeding with multi-step synthetic campaigns.
This guide provides an in-depth comparison of orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide definitive structural validation for this compound. We will delve into the predicted spectral characteristics based on first principles and comparative data from related structures, and then align these predictions with experimental data to build a self-validating case for the compound's identity. While public repositories currently lack a full experimental dataset for this specific molecule,[2] this guide establishes the benchmark against which laboratory results should be compared.
Predicted Spectroscopic Signatures: An Evidence-Based Approach
The structure of this compound presents distinct features that should manifest predictably across different spectroscopic methods. The pyrimidine ring contains two aromatic protons, while the isopropyl group has a methine proton and two magnetically equivalent methyl groups. The bromine atom introduces a characteristic isotopic signature in mass spectrometry and influences the electronic environment of the pyrimidine ring.
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a small organic molecule.
-
¹H NMR Predictions: The electron-withdrawing nature of the two nitrogen atoms and the bromine atom will significantly deshield the pyrimidine ring protons. Based on data for the parent pyrimidine ring[3] and substituted analogs,[4][5] we anticipate the following signals:
-
Pyrimidine Protons (H-2, H-5): Two singlets are expected in the aromatic region (δ 8.5-9.5 ppm). The proton at the C-2 position (between the two nitrogens) will likely be the most deshielded. The proton at C-5 will appear as a distinct singlet, as it lacks adjacent proton coupling partners.
-
Isopropyl Group (CH and CH₃): The isopropyl group should present as a classic septet and doublet. The methine proton (-CH) will be split into a septet by the six equivalent protons of the two methyl groups. Conversely, the six methyl protons (-CH₃) will be split into a doublet by the single methine proton. The methine proton is expected around δ 3.0-3.5 ppm, and the methyl protons around δ 1.2-1.5 ppm.
-
-
¹³C NMR Predictions: The molecule's symmetry and the presence of heteroatoms will result in a predictable number of signals.
-
Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon atom bonded to bromine (C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The C-2 and C-6 carbons, bonded to nitrogen, will appear at the downfield end of the aromatic region.[6]
-
Isopropyl Carbons: Two signals are expected: one for the methine carbon and one for the two equivalent methyl carbons.[7]
-
Mass spectrometry provides the molecular weight and, crucially in this case, evidence for the presence of bromine.
-
Molecular Ion Peak: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] This results in a characteristic isotopic pattern for the molecular ion. We expect to see two peaks of nearly equal intensity: the M⁺ peak corresponding to the molecule containing ⁷⁹Br, and the M+2 peak for the molecule with ⁸¹Br.[8][9] Given the molecular formula C₇H₉BrN₂, the monoisotopic mass is 199.9949 Da.[2] Therefore, high-resolution mass spectrometry (HRMS) should detect ions at approximately m/z 199.9949 and 201.9928.
-
Fragmentation Pattern: Electron Ionization (EI) MS would likely show fragmentation corresponding to the loss of the isopropyl group, a common fragmentation pathway for alkyl-substituted aromatics.
IR spectroscopy helps confirm the presence of key functional groups and the aromatic system.
-
Aromatic Ring Vibrations: We expect to see C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1400-1600 cm⁻¹ region.[10][11]
-
Alkyl Group Vibrations: The C-H stretching vibrations of the isopropyl group's sp³-hybridized carbons will be observed just below 3000 cm⁻¹. C-H bending vibrations for the methyl and methine groups are expected in the 1350-1470 cm⁻¹ range.
-
C-Br Vibration: The carbon-bromine stretching vibration is expected in the far-IR region, typically between 500 and 600 cm⁻¹, which can sometimes be difficult to observe with standard mid-IR spectrometers.
Experimental Verification and Data Comparison
The following tables summarize the expected experimental data for this compound. Any experimentally acquired data should be compared against these values for structural confirmation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data Summary (Solvent: CDCl₃)
| Assignment | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Pyrimidine C-H (H-2) | ~9.0 | Singlet |
| Pyrimidine C-H (H-5) | ~7.5 | Singlet |
| Isopropyl CH | ~3.3 | Septet |
| Isopropyl CH₃ | ~1.3 | Doublet |
| Pyrimidine C-Br (C-4) | - | - |
| Pyrimidine C-iPr (C-6) | - | - |
Table 2: Mass Spectrometry Data Summary
| Technique | Ion | Predicted m/z | Relative Intensity | Notes |
| HRMS (ESI+) | [M+H]⁺ | 201.0022 (⁷⁹Br), 203.0001 (⁸¹Br) | ~100:98 | Confirms molecular formula and presence of one bromine atom.[2] |
| GC-MS (EI) | [M]⁺ | 199.9949 (⁷⁹Br), 201.9928 (⁸¹Br) | ~100:98 | Molecular ion peaks.[8] |
| GC-MS (EI) | [M-CH₃]⁺ | 184.9, 186.9 | Variable | Fragmentation pattern. |
| GC-MS (EI) | [M-C₃H₇]⁺ | 156.9, 158.9 | Variable | Loss of the isopropyl group. |
Table 3: Infrared (IR) Spectroscopy Data Summary
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Pyrimidine Ring C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |
| Aliphatic C-H Bend | 1365 - 1470 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Self-Validating Experimental Protocols
To ensure data integrity, each analytical method must be performed under controlled, verifiable conditions.
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Data Validation: Confirm that the integration ratios in the ¹H NMR spectrum match the predicted proton count (1:1:1:6). Verify that the number of signals in the ¹³C spectrum matches the number of unique carbons (6).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer, which provides high mass accuracy. Calibrate the instrument immediately before the run using a known calibration standard.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire data in positive ion mode over a mass range that includes the expected m/z values (e.g., m/z 100-400).
-
Data Validation: Check the mass accuracy of the detected [M+H]⁺ ion; it should be within 5 ppm of the calculated theoretical mass. Confirm the presence of the M+2 isotopic peak with the correct mass difference (~1.9979 Da) and an intensity ratio of approximately 1:1.
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-proton framework and connectivity. High-resolution mass spectrometry confirms the elemental composition and the presence of a single bromine atom through its distinct isotopic signature. Finally, infrared spectroscopy verifies the presence of the expected functional groups. When the experimental data from these orthogonal methods align with the predicted values presented in this guide, a confident and definitive structural assignment can be made, ensuring the integrity of subsequent research and development efforts.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Bromo-6-(propan-2-yl)pyrimidine
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of purity for novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of synthesized 4-Bromo-6-(propan-2-yl)pyrimidine, a key heterocyclic building block. We will explore a primary synthetic route, an alternative approach for comparative purposes, and a suite of analytical techniques, each with detailed, field-tested protocols. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific contexts.
The Synthetic Landscape: Primary and Alternative Routes
The purity of a synthesized compound is intrinsically linked to its synthetic pathway. Understanding the potential side reactions and byproducts of a given route is paramount in developing a robust purity assessment strategy. Here, we compare two logical synthetic approaches to this compound.
Primary Synthetic Route: Condensation and Subsequent Bromination
This robust and scalable approach involves a two-step process commencing with the construction of the pyrimidine core, followed by halogenation.
Step 1: Synthesis of 6-isopropylpyrimidin-4-one
This step involves a base-catalyzed condensation reaction between a commercially available amidine and a β-ketoester. Isobutyramidine hydrochloride is reacted with an appropriate β-ketoester, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide. The resulting intermediate undergoes cyclization to yield 6-isopropylpyrimidin-4-one.
Step 2: Bromination of 6-isopropylpyrimidin-4-one
The hydroxyl group of the pyrimidinone tautomer is then converted to the bromide. This is typically achieved by treating 6-isopropylpyrimidin-4-one with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂). These reagents are effective for the conversion of keto groups on electron-deficient heterocycles to the corresponding halides.
Alternative Synthetic Route: From Dichloropyrimidine
An alternative strategy involves starting with a di-halogenated pyrimidine and selectively manipulating the halogen substituents. This can offer a different impurity profile and may be advantageous in certain contexts.
Step 1: Synthesis of 2,4-dichloro-6-isopropylpyrimidine
This starting material can be synthesized from 6-isopropyluracil by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Step 2: Selective Dechlorination and Halogen Exchange
The more reactive chlorine at the 2-position can be selectively removed via catalytic hydrogenation. The resulting 4-chloro-6-isopropylpyrimidine can then undergo a halogen exchange reaction, for instance, by heating with hydrobromic acid (HBr) or by using a Finkelstein-type reaction, to yield the final product.
Synthetic Routes to this compound
Orthogonal Analytical Approaches for Purity Verification
A self-validating purity assessment relies on the use of multiple, orthogonal analytical techniques. Here, we detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC is a powerful technique for separating the target compound from its non-volatile impurities.[1] The choice of a C18 stationary phase provides a versatile platform for the separation of moderately polar heterocyclic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in Methanol.
Causality of Protocol Choices: The gradient elution allows for the separation of compounds with a range of polarities, from polar starting materials to less polar byproducts. Formic acid is added to the mobile phase to improve peak shape by protonating any basic sites on the analyte and impurities. A detection wavelength of 254 nm is chosen as it is a common wavelength at which aromatic and heterocyclic compounds absorb UV light.
| Synthetic Route | Expected Purity (%) | Major Potential Impurities |
| Primary Route | 98.5 | Unreacted 6-isopropylpyrimidin-4-one, over-brominated species |
| Alternative Route | 99.0 | Residual 4-chloro-6-isopropylpyrimidine, starting 2,4-dichloro-6-isopropylpyrimidine |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is an excellent complementary technique to HPLC, particularly for identifying volatile impurities and providing structural confirmation through mass spectral fragmentation patterns.[2]
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: 1 mg/mL in Dichloromethane.
Causality of Protocol Choices: The DB-5ms column is a versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds. The temperature program is designed to elute the target compound and potential impurities within a reasonable timeframe while ensuring good separation. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature in the mass spectrum.[3]
| Synthetic Route | Expected Purity (%) | Key Diagnostic Ions (m/z) |
| Primary Route | 98.2 | Molecular Ion (M⁺) with Br isotope pattern, fragments corresponding to loss of Br and isopropyl group |
| Alternative Route | 99.1 | Molecular Ion (M⁺) with Br isotope pattern, fragments corresponding to loss of Br and isopropyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized this compound and for identifying and quantifying impurities.[4] Quantitative NMR (qNMR) can also be employed for an absolute purity determination.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Acquisition of a standard proton spectrum.
-
Integration of all signals to determine relative ratios of the target compound and any impurities.
-
-
¹³C NMR:
-
Acquisition of a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms.
-
-
Sample Preparation: ~10 mg of the sample dissolved in ~0.7 mL of CDCl₃.
Expected Chemical Shifts (¹H NMR, estimated):
-
Pyrimidine Ring Protons: δ 8.5-9.0 ppm (s, 1H) and δ 7.2-7.5 ppm (s, 1H).
-
Isopropyl CH: δ 3.0-3.5 ppm (septet, 1H).
-
Isopropyl CH₃: δ 1.2-1.4 ppm (d, 6H).
Expected Chemical Shifts (¹³C NMR, estimated):
-
Pyrimidine Ring Carbons: δ 150-170 ppm.
-
Isopropyl CH: δ 30-40 ppm.
-
Isopropyl CH₃: δ 20-25 ppm.
Causality of Protocol Choices: CDCl₃ is a common, relatively non-polar solvent for NMR that is unlikely to react with the analyte. A 400 MHz spectrometer provides sufficient resolution for routine structural elucidation and purity assessment. The integration of the ¹H NMR signals provides a direct measure of the relative molar amounts of the different proton-containing species in the sample.
Analytical Workflow for Purity Assessment
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted approach that begins with an understanding of the synthetic route and its potential pitfalls. A combination of orthogonal analytical techniques, namely HPLC, GC-MS, and NMR spectroscopy, provides a robust and self-validating framework for confirming the identity, structure, and purity of the target compound. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, enabling them to confidently assess the quality of their synthesized materials.
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Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. (n.d.). Retrieved January 20, 2026, from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Retrieved January 20, 2026, from [Link]
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Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2 - Quick Company. (n.d.). Retrieved January 20, 2026, from [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). Retrieved January 20, 2026, from [Link]
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PURITY AND IMPURITY ANALYSIS - Agilent. (n.d.). Retrieved January 20, 2026, from [Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). (n.d.). Retrieved January 20, 2026, from [Link]
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Principal mass fragmentation of 4-bromopyrazole 3. (n.d.). Retrieved January 20, 2026, from [Link]
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (n.d.). Retrieved January 20, 2026, from [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido) -5-pyrimidinecarbaldehyde (2). (n.d.). Retrieved January 20, 2026, from [Link]
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Analytical Method Validation – Overview. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Retrieved January 20, 2026, from [Link]
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1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (n.d.). Retrieved January 20, 2026, from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (n.d.). Retrieved January 20, 2026, from [Link]
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GCMS 3 Fragmentation Patterns. (2020, June 1). Retrieved January 20, 2026, from [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Retrieved January 20, 2026, from [Link]
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Analytical Method Development and Validation. (n.d.). Retrieved January 20, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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4-(4-Fluorophenyl) - LookChem. (n.d.). Retrieved January 20, 2026, from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). Retrieved January 20, 2026, from [Link]
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Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). Retrieved January 20, 2026, from [Link]
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Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). Retrieved January 20, 2026, from [Link]
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The Mass Spectrum • Fragmentation. (2014, August 18). Retrieved January 20, 2026, from [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.). Retrieved January 20, 2026, from [Link]
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Handbook of Analytical Validation. (n.d.). Retrieved January 20, 2026, from [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). Retrieved January 20, 2026, from [Link]
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Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (n.d.). Retrieved January 20, 2026, from [Link]
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mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). Retrieved January 20, 2026, from [Link]
-
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (n.d.). Retrieved January 20, 2026, from [Link]
-
Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. (n.d.). Retrieved January 20, 2026, from [Link]
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A Researcher's Guide to the Structural Elucidation of 4-Bromo-6-(propan-2-yl)pyrimidine Derivatives via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of biologically active compounds.[1][2] Their structural versatility allows for fine-tuning of pharmacological properties, making them a subject of intense research. This guide provides an in-depth, comparative analysis of the methodologies employed in the X-ray crystallographic study of 4-Bromo-6-(propan-2-yl)pyrimidine derivatives, a class of compounds with significant potential in the development of novel therapeutics. While specific crystallographic data for this compound itself is not publicly available[3], this guide will draw upon established principles and analogous pyrimidine structures to provide a comprehensive framework for its structural elucidation.
The Significance of Pyrimidine Scaffolds in Drug Design
The pyrimidine ring system is a key component of nucleobases, the fundamental building blocks of DNA and RNA, rendering it a privileged structure in medicinal chemistry.[1] The diverse biological activities exhibited by pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, have cemented their importance in pharmaceutical research.[1][2][4] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.[5][6]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and an understanding of the underlying physical chemistry. The general workflow is a critical pathway for obtaining high-quality crystals suitable for diffraction experiments.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Comparative Guide to Crystallization Techniques for Pyrimidine Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7] The choice of crystallization method can significantly impact crystal size, morphology, and diffraction quality. Below is a comparison of common techniques applicable to small organic molecules like this compound derivatives.
| Crystallization Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached, leading to crystal formation.[7][8] | Simple to set up; requires minimal equipment.[8] | Can lead to rapid crystal growth and smaller, less ordered crystals; solvent can be incorporated into the crystal lattice.[8] | Milligram to gram quantities of material; initial screening. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). Vapor of the precipitant slowly diffuses into the compound solution, inducing crystallization.[8] | Excellent for small quantities of material; allows for fine control over the rate of crystallization.[8] | Requires careful selection of solvent/precipitant pairs; can be slower than other methods. | Microgram to milligram quantities; sensitive or difficult-to-crystallize compounds. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[8] | Can produce high-quality crystals; allows for a gradual change in solvent environment. | Technically challenging to set up without disturbing the layers; requires solvents with different densities. | Compounds that are highly soluble in one solvent and insoluble in another miscible solvent. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing the compound to crystallize out.[9] | Can be well-controlled; often yields large, well-formed crystals.[10] | Requires a compound whose solubility is highly dependent on temperature; risk of oiling out if cooled too quickly. | Compounds with a steep solubility curve with respect to temperature. |
| Microbatch Under-Oil | Small droplets of the compound solution are dispensed under a layer of oil. Slow evaporation of the solvent from the droplets leads to crystallization.[7] | High-throughput screening is possible; uses very small amounts of material.[7] | Can be difficult to retrieve crystals from the oil; not suitable for all solvent systems. | Water-soluble organic salts and high-throughput screening. |
Experimental Protocol: A General Approach to Crystallization Screening
The following protocol provides a starting point for the crystallization of a novel pyrimidine derivative.
Objective: To identify initial crystallization conditions for this compound.
Materials:
-
Purified this compound
-
A selection of solvents (e.g., acetone, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate, hexane, toluene, water)
-
Glass vials or a multi-well crystallization plate
-
Microscope
Procedure:
-
Solubility Testing: Begin by testing the solubility of the compound in a range of solvents at both room temperature and elevated temperatures to identify suitable candidates for crystallization.[10]
-
Initial Screening by Slow Evaporation:
-
Prepare saturated or near-saturated solutions of the compound in several promising solvents in separate vials.
-
Loosely cap the vials to allow for slow evaporation.
-
Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.[8]
-
-
Vapor Diffusion Setup:
-
In a 24-well plate, place a small drop (1-2 µL) of a concentrated solution of the compound in the inner well.
-
In the outer reservoir, add a larger volume (500 µL) of a precipitant.
-
Seal the wells and monitor for crystal growth.
-
-
Analysis:
-
Regularly inspect the experiments under a microscope for the formation of single, well-defined crystals.
-
Once suitable crystals are obtained, they can be harvested for X-ray diffraction analysis.
-
Structural Insights and the Role of Authoritative Databases
The ultimate goal of X-ray crystallography is to obtain a detailed three-dimensional model of the molecule. For pyrimidine derivatives, this can reveal crucial information about:
-
Conformation and Stereochemistry: The precise arrangement of atoms and functional groups in space.
-
Intermolecular Interactions: Hydrogen bonding, halogen bonding, and π-π stacking interactions that govern the crystal packing and can be relevant to biological interactions.[11]
-
Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of derivatives with their biological activities, researchers can rationalize the effects of structural modifications.[5][6]
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[12][13] It is an invaluable resource for researchers to:
-
Search for existing crystal structures of related compounds to inform their own crystallization strategies.
-
Analyze trends in molecular geometry and intermolecular interactions across a large number of structures.
-
Deposit their own crystal structures, making them available to the wider scientific community.[14]
Conclusion
While the crystal structure of this compound has not yet been reported, the methodologies and principles outlined in this guide provide a robust framework for its determination. By systematically applying various crystallization techniques and leveraging the wealth of information available for related pyrimidine derivatives, researchers can successfully elucidate the three-dimensional structure of this and other novel compounds. The resulting structural insights will undoubtedly accelerate the design and development of new therapeutic agents with improved efficacy and selectivity.
References
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Antonini, I., et al. (1996). Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies. Journal of Medicinal Chemistry, 39(8), 1573-1581. Available at: [Link]
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Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1783–1789. Available at: [Link]
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Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2158-2180. Available at: [Link]
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Antonini, I., et al. (1996). Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies. PubMed. Available at: [Link]
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Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. Available at: [Link]
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wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]
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University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]
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SOP: CRYSTALLIZATION. Available at: [Link]
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Al-Ostath, A. I., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 389-408. Available at: [Link]
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Myriagkou, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6524. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Wikipedia. Cambridge Structural Database. Available at: [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]
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PubChem. 4-bromo-6-ethylpyrimidine. Available at: [Link]
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PubChem. 4-Bromo-6-(5-propan-2-yloxy-3-pyridinyl)pyrimidine. Available at: [Link]
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Tan, Y. X., et al. (2020). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 72–76. Available at: [Link]
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Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 4-Bromo-6-(propan-2-yl)pyrimidine
In the landscape of modern drug discovery and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials. The ability to precisely and efficiently modify these heterocyclic systems is crucial for generating molecular diversity and optimizing properties. 4-Bromo-6-(propan-2-yl)pyrimidine stands out as a versatile and readily available building block. Its strategic functionalization via palladium-catalyzed cross-coupling reactions opens a gateway to a vast chemical space.
This guide provides an in-depth comparison of palladium catalyst systems for three key transformations of this compound: Suzuki-Miyaura coupling (C-C), Buchwald-Hartwig amination (C-N), and Sonogashira coupling (C-C, alkynyl). We will move beyond mere protocols to explore the causality behind catalyst selection and reaction optimization, grounding our discussion in mechanistic principles and empirical data.
The Challenge: Overcoming the Electron-Deficient Nature of Pyrimidines
Pyrimidines are electron-deficient heterocycles. This electronic nature can render the C-Br bond at the 4-position less reactive towards the initial oxidative addition step in the catalytic cycle, a potential challenge for some catalyst systems.[1] Furthermore, the nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. The selection of a robust catalyst system, particularly the ligand, is therefore critical to overcome these hurdles and achieve high-yielding transformations. Modern catalyst design has addressed this through the development of bulky, electron-rich phosphine ligands that accelerate the key steps of oxidative addition and reductive elimination.
Benchmarking Catalyst Performance: A Comparative Analysis
The choice of the palladium source and, more importantly, the associated ligand, dictates the success of the coupling reaction. We will compare classical catalysts with modern, well-defined pre-catalysts which offer superior stability, activity, and reproducibility.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[2][3][4]
Catalyst System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 75-90 | The Classic Workhorse: A reliable choice for many substrates.[3][4] However, it can require higher catalyst loadings and temperatures. The in situ formation of the active Pd(0) species from the stable Pd(0) complex is straightforward. |
| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/DMF | 90-110 | 80-95 | Enhanced Stability: The bidentate dppf ligand forms a stable complex that can prevent palladium black precipitation, often leading to more consistent results than monodentate phosphines, especially with challenging substrates.[5] |
| SPhos Pd G2 | SPhos | K₃PO₄ | 2-MeTHF | RT - 60 | 90-99+ | Second-Generation Pre-catalyst: SPhos is a bulky, electron-rich biarylphosphine ligand that significantly accelerates oxidative addition and reductive elimination.[6][7][8] The G2 pre-catalyst allows for the formation of the active Pd(0) species at room temperature with weak bases, showing excellent functional group tolerance.[7][8] |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 60-80 | 90-99+ | Third-Generation Pre-catalyst: XPhos is even more sterically demanding than SPhos, making it exceptionally effective for coupling hindered substrates.[9] The G3 pre-catalyst offers high stability and activity, often at very low catalyst loadings.[9] |
Recommendation: For routine C-C couplings of this compound with standard arylboronic acids, Pd(PPh₃)₄ is a cost-effective starting point. For broader substrate scope, higher yields, and milder conditions, especially with sterically hindered or electronically challenging boronic acids, SPhos Pd G2 or XPhos Pd G3 are superior choices.[6][7][8][9]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route to C-N bond formation where classical methods like nucleophilic aromatic substitution often fail.[10][11] Success is almost entirely dependent on the use of specialized bulky, electron-rich biaryl monophosphine ligands.[12]
Catalyst System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Insights & Rationale |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-100 | 70-85 | Early Generation System: One of the first reliable bidentate ligands used for C-N coupling.[13] While effective, it has been largely superseded by more active monophosphine ligands for pyrimidine substrates. |
| RuPhos Pd G3 | RuPhos | LiHMDS / NaOt-Bu | THF / Toluene | 60-100 | 90-99+ | Superior for Secondary Amines: RuPhos is a highly effective ligand for coupling a wide range of secondary amines, including cyclic amines like morpholine or piperidine.[1][12] The G3 pre-catalyst ensures efficient and reproducible generation of the active catalyst. |
| BrettPhos Pd G3 | BrettPhos | LiHMDS / Cs₂CO₃ | THF / Dioxane | 60-100 | 85-98 | Optimal for Primary Amines: BrettPhos excels in the coupling of primary alkyl and aryl amines, often minimizing the diarylation side product that can be a challenge with other ligands.[1] |
Recommendation: The choice of ligand is critically tied to the nature of the amine coupling partner. For coupling secondary amines, RuPhos Pd G3 is the catalyst of choice.[1][12] For primary amines, BrettPhos Pd G3 consistently provides superior results, minimizing side reactions.[1]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are versatile handles for further functionalization, such as in "click" chemistry or as precursors to other functional groups.[14][15] The reaction typically employs a dual-catalyst system of palladium and copper(I).[14]
Catalyst System Comparison:
| Catalyst System | Co-Catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Insights & Rationale |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DIPA | THF / DMF | RT - 60 | 80-95 | The Standard Protocol: This is the most common and well-established system for Sonogashira couplings.[14][15] The amine base serves both as a base and often as the solvent. The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 50 | 80-92 | Alternative Pd(0) Source: Using Pd(PPh₃)₄ directly avoids the need for an initial reduction of a Pd(II) source. It is effective, though PdCl₂(PPh₃)₂ remains more common.[16] |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ / K₂CO₃ | Acetonitrile / Toluene | 80-110 | 75-90 | Copper-Free Conditions: Concerns about copper contamination or undesired alkyne homocoupling (Glaser coupling) have led to the development of copper-free protocols.[17] These often require a more sophisticated ligand like XPhos and higher temperatures but can be advantageous for sensitive substrates. |
Recommendation: For most applications involving this compound, the classical PdCl₂(PPh₃)₂ / CuI system provides excellent results with high reliability and operational simplicity.[14][15] Copper-free conditions should be explored if the substrate is sensitive to copper or if Glaser homocoupling proves to be a significant side reaction.[17]
Visualizing the Catalytic Cycles
Understanding the mechanism is key to troubleshooting and optimizing reactions. The following diagrams illustrate the generally accepted catalytic cycles for each transformation.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Caption: Simplified Catalytic Cycles for Sonogashira Coupling.
Validated Experimental Protocols
The following protocols are provided as robust starting points for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling using SPhos Pd G2
-
Materials:
-
This compound (1.0 equiv, e.g., 215 mg, 1.0 mmol)
-
Arylboronic Acid (1.2 equiv)
-
SPhos Pd G2 (2 mol%, e.g., 15.6 mg, 0.02 mmol)[6]
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), degassed (0.2 M)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, SPhos Pd G2, and K₃PO₄.
-
Seal the vial with a septum cap and evacuate and backfill with nitrogen or argon (repeat 3 times).
-
Add the degassed 2-MeTHF via syringe.
-
Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination using RuPhos Pd G3
-
Materials:
-
This compound (1.0 equiv, e.g., 215 mg, 1.0 mmol)
-
Secondary Amine (e.g., Morpholine, 1.2 equiv)
-
RuPhos Pd G3 (2 mol%, e.g., 16.7 mg, 0.02 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene, anhydrous and degassed (0.2 M)
-
-
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with a magnetic stir bar, NaOt-Bu, and RuPhos Pd G3.
-
Seal the vial, remove from the glovebox, and add this compound.
-
Evacuate and backfill the vial with nitrogen or argon (repeat 3 times).
-
Add the anhydrous, degassed toluene, followed by the secondary amine via syringe.
-
Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction to room temperature, carefully quench with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
-
Materials:
-
This compound (1.0 equiv, e.g., 215 mg, 1.0 mmol)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), degassed (0.2 M)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).
-
Add the degassed amine solvent (Et₃N or DIPA) via syringe, followed by the terminal alkyne.
-
Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor by TLC or LC-MS (typically 1-6 hours).
-
Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the amine salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
-
Conclusion
The functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. While classical catalysts like Pd(PPh₃)₄ offer a viable route for standard transformations, the true power and versatility in modern synthetic chemistry are unlocked by employing advanced pre-catalyst systems. For C-C bond formation via Suzuki-Miyaura coupling, SPhos and XPhos-based pre-catalysts offer superior activity, milder conditions, and broader scope. For C-N bond formation, the choice is dictated by the amine, with RuPhos-based catalysts excelling for secondary amines and BrettPhos-based systems being optimal for primary amines. For alkynylations, the traditional PdCl₂(PPh₃)₂/CuI system remains a highly efficient and reliable choice. By understanding the underlying principles of catalyst activity and selecting the appropriate system, researchers can confidently and efficiently access a diverse range of novel pyrimidine derivatives for downstream applications.
References
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High-Purity Palladium Catalyst: SPhos Pd G2 for Efficient Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. ACS Publications. Available at: [Link]
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Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Available at: [Link]
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Sonogashira Coupling. NROChemistry. Available at: [Link]
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Available at: [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. NIH. Available at: [Link]
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Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. NIH. Available at: [Link]
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Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]
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A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme. Available at: [Link]
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Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. NIH. Available at: [Link]
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A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. NIH. Available at: [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. ResearchGate. Available at: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available at: [Link]
-
Palladium catalyst immobilized on functionalized microporous organic polymers for C–C coupling reactions. RSC Publishing. Available at: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. NIH. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton ePrints. Available at: [Link]
-
Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C-H Activation. PubMed. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Palladium Catalysts Based on Porous Aromatic Frameworks, Modified with Ethanolamino-Groups, for Hydrogenation of Alkynes, Alkenes and Dienes. MDPI. Available at: [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
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Comparative Guide to In Vitro Assay Validation for Novel Pyrimidine-Based Kinase Inhibitors
Introduction
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows for effective competition at the enzyme's active site, leading to the successful development of numerous targeted therapies, especially in oncology.[1][2] This guide focuses on compounds synthesized from the 4-Bromo-6-(propan-2-yl)pyrimidine core, a promising starting point for novel kinase inhibitors.
As researchers and drug development professionals, our goal extends beyond mere synthesis. We must rigorously validate the biological activity of these novel compounds through a systematic and robust in vitro testing cascade. This guide provides an in-depth comparison of critical in vitro assays, emphasizing the rationale behind experimental choices and the establishment of self-validating protocols to ensure data integrity and reproducibility. The principles and methodologies discussed herein are grounded in authoritative resources such as the NCBI's Assay Guidance Manual, a critical resource for scientists in the early stages of drug development.[3][4][5][6]
The Kinase Inhibition Cascade: A Strategy for Validation
The journey from a newly synthesized compound to a validated lead candidate involves a multi-step assay cascade. This process is designed to progressively build a comprehensive profile of the compound's activity, from its direct interaction with the target enzyme to its effects within a complex cellular environment.
A typical validation workflow begins with biochemical assays to confirm direct target engagement and determine potency. This is followed by cell-based assays that assess the compound's effects on cellular signaling and viability, providing a more physiologically relevant context.[7][8]
Caption: A typical kinase inhibitor validation workflow.
Part 1: Biochemical Assays - The First Gatekeeper
Biochemical assays are indispensable for quantifying the direct interaction between an inhibitor and its purified kinase target.[9] They are performed in a cell-free system, which eliminates the complexities of cellular uptake, metabolism, and off-target effects, thereby providing a clear measure of a compound's intrinsic potency.[7]
Comparing Biochemical Assay Formats
The choice of a biochemical assay format is critical and depends on factors such as throughput, sensitivity, and cost. Below is a comparison of commonly used methods for kinase activity measurement.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays ([γ-32P]ATP) | Measures the incorporation of radiolabeled phosphate from ATP into a substrate. | High sensitivity, considered a "gold standard" for accuracy.[10] | Requires handling of radioactive materials, low throughput.[10][11] |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced, which is correlated with kinase activity.[12] | High throughput, high sensitivity, non-radioactive.[12] | Susceptible to interference from compounds that affect luciferase.[4] |
| Fluorescence-Based (e.g., TR-FRET) | Measures the phosphorylation of a substrate using fluorescence resonance energy transfer. | Homogeneous (no-wash) format, high throughput.[12] | Potential for light scattering or fluorescence interference from test compounds. |
| Label-Free (e.g., Mass Spectrometry) | Directly measures the mass change of the substrate upon phosphorylation. | Provides direct, unambiguous detection of phosphorylation. | Lower throughput, requires specialized equipment. |
For initial high-throughput screening (HTS) of a new library of this compound derivatives, the ADP-Glo™ Kinase Assay is often the preferred choice due to its balance of speed, sensitivity, and operational simplicity.[12]
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Objective: To quantify the potency of a synthesized pyrimidine derivative by measuring its ability to inhibit a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Test compound (serially diluted)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the staurosporine control in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the reaction buffer containing the purified kinase and its specific peptide substrate.
-
Add the test compounds, staurosporine, or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.
-
Allow the plate to incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[10]
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 1-2 hours.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 2: Cell-Based Assays - Bridging to Physiological Relevance
While biochemical assays confirm direct target inhibition, they do not predict a compound's efficacy in a cellular context.[7][8] Cell-based assays are crucial for assessing a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect.[7][13]
Comparing Cell-Based Assay Formats
A multi-faceted approach using different cell-based assays is necessary to build a comprehensive understanding of a compound's cellular activity.
| Assay Type | Key Question Answered | Example Assay | Principle |
| Target Engagement | Does the compound bind to its intended target inside living cells? | NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® fusion protein (the target) and a fluorescently labeled tracer that binds to the target. The test compound displaces the tracer, causing a decrease in the BRET signal.[3][14] |
| Cell Viability | Does the compound kill or inhibit the proliferation of cancer cells? | CellTiter-Glo® Luminescent Cell Viability Assay | Measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[15] |
| Pathway Modulation | Does the compound inhibit the downstream signaling pathway of the target kinase? | Western Blotting or In-Cell ELISA | Detects changes in the phosphorylation status of a downstream substrate of the target kinase. |
| Phenotypic | Does the compound induce a desired cellular phenotype (e.g., apoptosis)? | Caspase-Glo® 3/7 Assay | Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. |
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a widely used method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[8]
Objective: To determine the effect of pyrimidine-based kinase inhibitors on the viability of a cancer cell line relevant to the kinase target.
Materials:
-
Cancer cell line (e.g., MCF-7 for a breast cancer target)
-
Cell culture medium and supplements
-
Test compounds (serially diluted)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
CellTiter-Glo® Reagent
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include vehicle-only (DMSO) wells as the negative control (100% viability).
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Caption: Key parameters for assay validation and data interpretation.
Conclusion and Future Directions
The validation of in vitro assays is a critical, multi-step process that forms the foundation of any successful drug discovery program. For novel compounds derived from the this compound scaffold, a systematic approach that combines robust biochemical and cell-based assays is essential. By carefully selecting assay formats, adhering to detailed and validated protocols, and critically analyzing the resulting data, researchers can confidently identify and advance promising kinase inhibitor candidates.
The ultimate goal is to develop compounds that are not only potent against their intended target but also selective and effective in a complex biological system. The methodologies and comparisons provided in this guide serve as a blueprint for achieving this goal, ensuring that the journey from chemical synthesis to potential therapeutic is built on a foundation of scientific rigor and data integrity.
References
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
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Biocompare. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
- Maresca, G., et al. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery.
-
Lork, T., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. Retrieved from [Link]
- Riss, T. (2019). Treating Cells as Reagents to Design Reproducible In Vitro Toxicology Assays.
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DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for DNA-PKcs hits. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 6(3), 194–207.
-
MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
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ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, November 14). Free radical scavenging properties of pyrimidine derivatives. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-6-(propan-2-yl)pyrimidine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic the purine ring of ATP and interact with the hinge region of protein kinases.[1][2] The 4-Bromo-6-(propan-2-yl)pyrimidine scaffold presents a versatile starting point for the development of novel kinase inhibitors, with the bromine at the C4 position serving as a convenient handle for introducing various substituents, and the isopropyl group at C6 potentially influencing solubility and binding interactions.
I. The 4-Anilino-6-isopropylpyrimidine Scaffold: A Key Pharmacophore
A common strategy in the development of pyrimidine-based kinase inhibitors involves the substitution of the C4-bromo group with various anilino moieties. This modification is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of many kinases.
Rationale for Anilino Substitution:
The introduction of an aniline at the C4 position can significantly enhance the inhibitory potency of the pyrimidine core. The nitrogen atom of the anilino linker can act as a hydrogen bond donor, while the phenyl ring can be modified to probe different regions of the kinase active site, thereby improving potency and selectivity.[3][4]
SAR of Anilino Ring Substitutions:
Studies on related 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines have demonstrated that substitutions on the aniline ring are critical for activity. For instance, the presence of small, electron-withdrawing groups such as chloro and fluoro at the meta- and para-positions of the aniline ring often leads to potent inhibition of receptor tyrosine kinases like EGFR and VEGFR.[1][3]
| Compound ID | Core Scaffold | C4-Substituent | C6-Substituent | Target Kinase(s) | IC50 (nM) | Reference |
| Hypothetical Analog 1a | 6-isopropylpyrimidine | 3-chloro-4-fluoroaniline | H | EGFR/erbB2 | - | [3][4] |
| Hypothetical Analog 1b | 6-isopropylpyrimidine | 3-bromoaniline | H | EGFR | - | [1] |
| CI-1033 | 4-anilinoquinazoline | 3-chloro-4-fluoroaniline | Acrylamide | pan-erbB | Potent | [3] |
| PD153035 | 4-anilinoquinazoline | 3-bromoaniline | H | EGFR | Potent | [1] |
Note: Data for hypothetical analogs are inferred from studies on structurally similar compounds.
II. Modifications at the C6-Position: Impact of the Isopropyl Group and Beyond
The isopropyl group at the C6 position of the pyrimidine ring is expected to occupy a hydrophobic pocket in the kinase active site. The size and nature of the substituent at this position can influence both potency and selectivity.
Influence of Alkyl Substituents:
In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the presence of a methyl group at the C6 position was found to be well-tolerated, though a 3-fold decrease in potency was observed compared to substitution at the C5 position.[5] This suggests that while the C6 position can accommodate alkyl groups, their size and positioning are crucial for optimal activity.
Exploration of Other C6-Substituents:
In the context of irreversible inhibitors, the C6 position has been utilized to introduce Michael acceptor groups, such as acrylamides and vinylsulfonamides, which form covalent bonds with cysteine residues in the active site of kinases like EGFR.[3][6] This strategy leads to potent and prolonged inhibition.
III. Fused Pyrimidine Systems: Expanding the Scaffold
Another avenue for the derivatization of the this compound core involves the annulation of another ring to the pyrimidine, creating fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These fused scaffolds can offer a more rigid conformation and additional points for interaction with the target kinase.
Pyrazolo[3,4-d]pyrimidines:
A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were designed as RET kinase inhibitors.[7] The 1-isopropyl group in this scaffold is analogous to the 6-isopropyl group in our lead compound. The most promising compound from this series, with an extended hydrophobic side arm at the 3-position, demonstrated potent in vitro inhibition of RET kinase and inhibited RET phosphorylation in breast cancer cells at nanomolar concentrations.[7]
| Compound ID | Core Scaffold | C3-Substituent | Target Kinase | Cellular Activity | Reference |
| 7a | 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | Extended hydrophobic side arm | RET | Inhibited ERK1/2 phosphorylation in MCF-7 cells (100 nM) | [7] |
Pyrrolo[2,3-d]pyrimidines:
The pyrrolo[2,3-d]pyrimidine core is another privileged scaffold for kinase inhibitors.[1][8] The synthesis of these compounds can be achieved from 6-amino-5-substituted pyrimidin-4-ols.[9] SAR studies on 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines have identified potent inhibitors of the IGF-1R receptor tyrosine kinase.[8]
IV. Experimental Protocols
A. General Synthesis of 4-Anilino-6-isopropylpyrimidine Analogs
A common synthetic route to 4-anilino-6-isopropylpyrimidine derivatives involves a nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Step-by-step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired substituted aniline (1.1 eq).
-
Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-6-isopropylpyrimidine analog.
B. In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)
The inhibitory activity of the synthesized compounds against protein kinases is typically evaluated using in vitro kinase assays.
Step-by-step Methodology:
-
Prepare a reaction mixture containing the kinase buffer, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the EGFR tyrosine kinase enzyme to the mixture.
-
Incubate the reaction at 37 °C for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
V. Visualizing SAR and Experimental Workflows
Caption: SAR summary for this compound analogs.
Caption: General experimental workflow for SAR studies.
VI. Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive research on structurally related pyrimidine derivatives, it is evident that strategic modifications at the C4 and C6 positions, as well as the formation of fused ring systems, can lead to potent and selective inhibitors of various protein kinases. The anilino substitution at the C4 position is a well-established strategy to achieve high potency, with further refinements on the aniline ring allowing for the fine-tuning of selectivity. The C6-isopropyl group likely plays a role in hydrophobic interactions, and its replacement with other functionalities can be explored to optimize the pharmacological profile. Future research focusing on the systematic derivatization of this scaffold is warranted to unlock its full therapeutic potential.
References
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Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6313-6324. [Link]
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Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(3), 429-440. [Link]
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Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4- d ]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. ResearchGate. [Link]
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Tsou, H. R., et al. (2006). Tyrosine kinase inhibitors. 19. 6-Alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors. Journal of Medicinal Chemistry, 49(4), 1475-1485. [Link]
-
Furet, P., et al. (2009). Discovery of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines: potent inhibitors of the IGF-1R receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(2), 469-473. [Link]
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Chen, P., et al. (2015). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]
-
Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 125-135. [Link]
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Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]
-
Chen, L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(15), 6347-6363. [Link]
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Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. [Link]
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A Senior Application Scientist's Guide to the Comparative Cost-Analysis of Synthetic Routes Using 4-Bromo-6-(propan-2-yl)pyrimidine
For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances yield, purity, scalability, and cost. The heterocyclic compound 4-Bromo-6-(propan-2-yl)pyrimidine is a valuable starting material, offering a reactive handle for the synthesis of a diverse range of more complex molecules. This guide provides an in-depth, objective comparison of three common and powerful synthetic transformations starting from this key intermediate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and a palladium-catalyzed cyanation.
This analysis is grounded in field-proven insights and validated experimental approaches. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a transparent cost-analysis to empower you to make the most informed decisions for your specific research and development needs.
The Strategic Importance of this compound
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The presence of a bromine atom at the 4-position of 6-(propan-2-yl)pyrimidine provides a versatile point of diversification. This bromo-substituent is readily displaced or coupled via transition-metal catalysis, making it an ideal precursor for generating libraries of novel compounds for biological screening. The isopropyl group at the 6-position can also influence the molecule's solubility and metabolic stability.
This guide will explore the synthesis of three distinct classes of compounds from this common starting material, each representing a major reaction class in modern organic synthesis.
Caption: Overview of synthetic pathways from this compound.
Route 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[1][2] This reaction is widely favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-(propan-2-yl)pyrimidine
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv.).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-6-(propan-2-yl)pyrimidine.
Rationale for Choices:
-
Catalyst: Pd(PPh3)4 is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[3]
-
Base: Potassium carbonate is an effective and economical inorganic base for this transformation. It activates the boronic acid for transmetalation.[1]
-
Solvent: The 1,4-dioxane/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction.[3]
Route 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5] It has become an indispensable tool in medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[6]
Experimental Protocol: Synthesis of N-benzyl-6-(propan-2-yl)pyrimidin-4-amine
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Detailed Steps:
-
To a flame-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv.), Xantphos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a solution of this compound (1.0 equiv.) in anhydrous toluene.
-
Add benzylamine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-6-(propan-2-yl)pyrimidin-4-amine.
Rationale for Choices:
-
Catalyst System: The combination of a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of heteroaryl halides.[7] Xantphos, a bidentate ligand, is known to promote efficient reductive elimination.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine.[7]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for this type of cross-coupling reaction.
Route 3: Palladium-Catalyzed Cyanation for Nitrile Synthesis
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Palladium-catalyzed cyanation of aryl halides offers a direct and efficient method for this conversion.
Experimental Protocol: Synthesis of 6-(propan-2-yl)pyrimidine-4-carbonitrile
Caption: Workflow for the palladium-catalyzed cyanation reaction.
Detailed Steps:
-
To a round-bottom flask, add this compound (1.0 equiv.), zinc cyanide (Zn(CN)2) (0.6 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-(propan-2-yl)pyrimidine-4-carbonitrile.
Rationale for Choices:
-
Cyanide Source: Zinc cyanide is a common, effective, and relatively less toxic cyanide source for palladium-catalyzed cyanations compared to other options like KCN or NaCN.[8]
-
Catalyst: Pd(PPh3)4 is a reliable catalyst for this transformation.
-
Solvent: DMF is a polar, aprotic solvent with a high boiling point, which is well-suited for this reaction.
Comparative Cost-Analysis
The following table provides a comparative analysis of the three synthetic routes based on a theoretical laboratory scale of 10 mmol of the starting material, this compound. Costs are estimated based on catalogue prices from major chemical suppliers and may vary.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Palladium-Catalyzed Cyanation |
| Target Product | 4-(4-methoxyphenyl)-6-(propan-2-yl)pyrimidine | N-benzyl-6-(propan-2-yl)pyrimidin-4-amine | 6-(propan-2-yl)pyrimidine-4-carbonitrile |
| Typical Yield | 80-95% | 75-90% | 70-85% |
| Reaction Time | 12-24 hours | 8-16 hours | 6-12 hours |
| Starting Material Cost (10 mmol) | ~$50 | ~$50 | ~$50 |
| Key Reagent Cost | ~$10 (4-MeO-PhB(OH)2) | ~$5 (Benzylamine) | ~$15 (Zn(CN)2) |
| Catalyst System Cost | ~$30 (Pd(PPh3)4) | ~$50 (Pd2(dba)3 + Xantphos) | ~$30 (Pd(PPh3)4) |
| Base Cost | ~$2 (K2CO3) | ~$5 (NaOtBu) | N/A |
| Solvent Cost (100 mL) | ~$15 (Dioxane/H2O) | ~$10 (Toluene) | ~$10 (DMF) |
| Estimated Total Reagent Cost | ~$107 | ~$120 | ~$105 |
| Cost per gram of Product (assuming 85% yield) | ~$50/g | ~$60/g | ~$70/g |
| Process Complexity | Moderate (requires inert conditions, heating, chromatography) | High (requires strict inert conditions, air-sensitive reagents, chromatography) | Moderate (requires inert conditions, heating, careful handling of cyanide, chromatography) |
| Scalability | Excellent | Good | Good, with appropriate safety measures |
| Safety Considerations | General chemical hazards | Air-sensitive and pyrophoric reagents (NaOtBu) | Highly toxic cyanide source |
Analysis and Recommendations
-
Suzuki-Miyaura Coupling: This route offers a very good balance of high yield, excellent functional group tolerance, and relatively moderate cost. The wide availability of boronic acids makes it an extremely versatile method for creating diverse compound libraries. For generating a variety of C-C coupled analogues, this is often the most efficient and cost-effective approach.
-
Buchwald-Hartwig Amination: While slightly more expensive due to the more sophisticated catalyst system, this reaction provides direct access to C-N linked compounds, which are of high value in medicinal chemistry. The reaction times are often shorter than for Suzuki couplings. The higher cost of the catalyst and the need for stricter inert conditions are the main drawbacks. This route is recommended when the synthesis of specific amine analogues is the primary goal.
-
Palladium-Catalyzed Cyanation: This is the most direct route to a nitrile, a versatile functional group for further synthetic elaboration. The overall reagent cost is comparable to the Suzuki coupling. However, the use of a highly toxic cyanide source necessitates stringent safety protocols, which can add to the overall process cost and complexity, especially at a larger scale. This route is ideal when the nitrile functionality is the desired endpoint or a key intermediate for subsequent transformations.
Conclusion
The choice of synthetic route using this compound is highly dependent on the desired final product and the specific priorities of the project.
-
For versatility and cost-effective C-C bond formation , the Suzuki-Miyaura coupling is generally the superior choice.
-
For the direct synthesis of valuable C-N linked structures , the Buchwald-Hartwig amination is the most powerful tool, despite its higher catalyst cost.
-
For the efficient introduction of a nitrile group , palladium-catalyzed cyanation is highly effective, provided the necessary safety infrastructure is in place.
This guide provides a framework for making an informed decision. It is always recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for your specific substrate and desired scale of operation.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Singh, K., Singh, S., & Singh, J. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2012).
- Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Mótyán, G., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2038–2046.
-
The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemical Communications. (2021). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Retrieved from [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- Nikoofar, K., & Khademi, Z. (2019). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine.
- Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds.
-
AA Blocks. (n.d.). 4-bromo-5-ethyl-2-methyl-6-(propan-2-yl)pyrimidine. Retrieved from [Link]
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- Curriculum Press. (2020). Organic Synthesis Routes.
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Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-6-(pyrimidin-2-yl)pyrimidine. Retrieved from [Link]
- Schröder, M., et al. (2005). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiology, 138(4), 1936–1948.
-
ResearchGate. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Bromo-6-(propan-2-yl)pyrimidine: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-6-(propan-2-yl)pyrimidine (CAS No. 1086382-09-3), ensuring the safety of laboratory personnel and adherence to environmental regulations. As a brominated heterocyclic compound, this substance requires careful handling as a member of the halogenated organic waste category.
The core principle underpinning the disposal of this and similar chemical entities is the prevention of environmental contamination and the mitigation of potential health hazards. Halogenated organic compounds are subject to stringent disposal regulations due to their potential for persistence and toxicity in the environment.[1][2][3] Therefore, a dedicated and well-documented waste management stream is not just a matter of best practice, but a legal necessity.
Key Safety and Handling Data
| Property | Anticipated Value/Classification | Rationale & Reference |
| CAS Number | 1086382-09-3 | [4] |
| Molecular Formula | C₇H₉BrN₂ | [4] |
| Hazard Statements | Likely Harmful if swallowed or in contact with skin. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. | Based on SDS for similar brominated compounds.[5][6] |
| GHS Pictogram | Irritant, Harmful | Extrapolated from similar chemical profiles. |
| Signal Word | Warning | Extrapolated from similar chemical profiles. |
| Disposal Classification | Hazardous Waste (Halogenated Organic) | Due to the presence of a carbon-halogen bond.[2][3][7] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste. This procedure is applicable to the pure compound and any materials grossly contaminated with it.
Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, the following PPE must be worn to minimize exposure:
-
Gloves: Nitrile or other chemically resistant gloves. If contamination occurs, change gloves immediately.[8]
-
Eye Protection: Safety goggles or a face shield.[9]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[8]
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
2.1 Designate a Hazardous Waste Container:
- The container must be made of a compatible material, such as high-density polyethylene (HDPE).
- It must be in good condition with a securely sealing lid.
- The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
2.2 Collecting Solid Waste:
- Carefully sweep up any solid this compound with a dedicated brush and dustpan to avoid generating dust.
- Place the collected solid, along with any contaminated disposable materials (e.g., weighing paper, contaminated paper towels), directly into the designated hazardous waste container.[6]
2.3 Collecting Liquid Waste:
- Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.
- Do not mix with non-halogenated organic waste.[2]
Storage of Hazardous Waste
Interim storage of the hazardous waste container must be handled with care.
3.1 Secure the Container: Ensure the lid of the hazardous waste container is tightly sealed.
3.2 Designated Storage Area: Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials.
3.3 Clear Labeling: The storage area should be clearly marked as a hazardous waste storage area.
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed environmental waste management company.
4.1 Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.
4.2 Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[10] The primary method for the disposal of halogenated organic waste is through high-temperature incineration.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental release or exposure, follow these procedures:
-
Spills:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[11]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Hazardous Waste Segregation. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Chemical Process SOP Example. [Link]
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EPA HAZARDOUS WASTE CODES. [Link]
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This compound - CAS:1086382-09-3. [Link]
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2172573-90-7 | 4-bromo-5-ethyl-2-methyl-6-(propan-2-yl)pyrimidine | AA Blocks. [Link]
-
PYRIDINE | Occupational Safety and Health Administration. [Link]
-
Appendix A Disposal Procedures by Chemical. [Link]
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Label: FLUOROURACIL injection, solution. [Link]
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Hazardous Waste - EHSO Manual. [Link]
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Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
MATERIAL SAFETY DATA SHEETS PYRIMIDINE N-PROPYL IMPURITY. [Link]
-
Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). [Link]
-
Guidance For Hazard Determination. [Link]
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- 10. chemicalbook.com [chemicalbook.com]
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Comprehensive Safety and Handling Guide for 4-Bromo-6-(propan-2-yl)pyrimidine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Bromo-6-(propan-2-yl)pyrimidine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential risks associated with this compound.
Understanding the Hazard: A Proactive Approach to Safety
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Recommended to be performed in a chemical fume hood |
| Running reactions | Chemical splash goggles or face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Work-up and purification | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Handling of dry powder | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Use of a certified chemical fume hood is mandatory |
Rationale for PPE Selection:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[3] A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, provide a barrier against skin contact.[4] Given that some brominated compounds can be harmful upon skin contact, gloves should be inspected for any signs of degradation before and during use.[1][2]
-
Body Protection: A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Due to the potential for inhalation hazards, all manipulations of this compound, especially in its powdered form, should be conducted within a properly functioning chemical fume hood.[1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered.
-
PPE Donning: Put on a lab coat, chemical splash goggles, and gloves before handling the compound.
-
Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Avoid creating dust.
-
Solution Preparation: Add the solvent to the solid in a controlled manner to prevent splashing.
Reaction and Work-up:
-
Glassware Inspection: Before use, inspect all glassware for cracks or defects.
-
Reaction Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed.
-
Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure build-up.
-
Purification: Column chromatography and other purification methods should be performed in the fume hood.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation:
-
Halogenated Waste: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled "Halogenated Waste" container.[5][6]
-
Non-Halogenated Waste: Do not mix non-halogenated waste with halogenated waste to avoid unnecessary disposal costs and complications.[6][7]
-
Solid Waste: Contaminated solid waste such as gloves, paper towels, and silica gel should be collected in a separate, sealed, and labeled container.[8]
Container Management:
-
Labeling: All waste containers must be accurately labeled with their contents.
-
Closure: Keep waste containers securely closed when not in use to prevent the release of vapors.[5][9]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[5]
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.[5][6] Evacuate the area for larger spills and contact your institution's environmental health and safety department.
Diagrams
Caption: PPE selection workflow for handling this compound.
References
- Essential Safety Guidelines for Handling Bromine and Bromide Chemicals. (2025). Vertex AI Search.
- Bromin
- 2-Bromopyridine Safety Data Sheet. (2009). Thermo Fisher Scientific.
- Safety D
- Safety D
- 2-Bromopyridine Safety Data Sheet. (2009). Thermo Fisher Scientific.
- Halogenated Solvents.
- Halogenated Organic Liquids - Standard Oper
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- Halogenated Solvents in Labor
- Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology.
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. dollycorporation.com [dollycorporation.com]
- 4. youtube.com [youtube.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. web.mit.edu [web.mit.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
